Product packaging for 2-Benzylamino-4-methylpyridine(Cat. No.:CAS No. 13021-71-1)

2-Benzylamino-4-methylpyridine

Cat. No.: B077082
CAS No.: 13021-71-1
M. Wt: 198.26 g/mol
InChI Key: QHDJYTUZWBABGW-UHFFFAOYSA-N
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Description

2-Benzylamino-4-methylpyridine is a versatile pyridine-based organic compound of significant interest in medicinal chemistry and chemical research. This molecule features a pyridine core substituted with a methyl group at the 4-position and a benzylamino group at the 2-position, creating a unique scaffold that serves as a valuable building block and a potential pharmacophore. Its primary research applications include serving as a key intermediate in the synthesis of more complex heterocyclic compounds, ligands for metal coordination complexes, and potential inhibitors for various enzymatic targets. The structural motif of an aminopyridine is commonly explored in the development of kinase inhibitors, making this compound a candidate for structure-activity relationship (SAR) studies in drug discovery programs. Researchers utilize this compound to investigate molecular recognition, binding interactions, and signal transduction pathways. The compound's mechanism of action in specific research contexts is typically attributed to its ability to act as a hydrogen bond acceptor and donor via the pyridine nitrogen and secondary amine, respectively, facilitating targeted interactions with biological macromolecules. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, this product is intended for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B077082 2-Benzylamino-4-methylpyridine CAS No. 13021-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-methylpyridin-2-amine
Source PubChem
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InChI

InChI=1S/C13H14N2/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDJYTUZWBABGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3065324
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13021-71-1, 58088-62-3
Record name 4-Methyl-N-(phenylmethyl)-2-pyridinamine
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Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Record name 4-Picoline, 2-(benzylamino)-
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 2-Benzylamino-4-methylpyridine, a key intermediate in various chemical research and development applications. This guide details a common synthetic methodology, provides comprehensive characterization data, and includes detailed experimental protocols.

Introduction

This compound is a disubstituted pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the pyridine ring. The synthesis of this compound typically involves the formation of a carbon-nitrogen (C-N) bond between a pyridine ring and a benzylamine moiety. The most prevalent and efficient method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction is valued for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods like nucleophilic aromatic substitution.[1]

Synthesis Pathway: Buchwald-Hartwig Amination

The preferred synthetic route to this compound is the palladium-catalyzed cross-coupling of a 2-halo-4-methylpyridine (such as 2-chloro- or 2-bromo-4-methylpyridine) with benzylamine.[3] This reaction requires a palladium catalyst, a phosphine-based ligand, and a base in an appropriate organic solvent.

The general transformation is outlined below:

G cluster_product Product r1 2-Chloro-4-methylpyridine (or 2-Bromo-4-methylpyridine) r2 Benzylamine reagents Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) p1 This compound reagents->p1 Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 L₂Pd(II)(Ar)X pd0->pd_complex1 Ar-X amine_coordination Amine Coordination pd_complex2 [L₂Pd(II)(Ar)(NHR'R'')]⁺X⁻ pd_complex1->pd_complex2 R'R''NH deprotonation Deprotonation (Base) pd_complex3 L₂Pd(II)(Ar)(NR'R'') pd_complex2->pd_complex3 -HX pd_complex3->pd0 Ar-NR'R'' (Product) reductive_elimination Reductive Elimination

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Benzylamino-4-methylpyridine. The information is compiled from various sources to support research, development, and application of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols, where available, are also provided.

Core Physical and Chemical Properties

This compound, with the CAS number 58088-62-3, is a substituted pyridine derivative. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C13H14N2[1]
Molecular Weight 198.26 g/mol [1]
Melting Point 98-100 °C (lit.)[1][2]
Predicted Density 1.084 ± 0.06 g/cm³[2]
Predicted XLogP3 3.075[2]
Predicted PSA 24.9 Ų[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum: A ¹H Nuclear Magnetic Resonance (NMR) spectrum is available for this compound.[3]

¹³C NMR Spectrum: A ¹³C Nuclear Magnetic Resonance (NMR) spectrum has also been recorded for this compound.[4]

Note: While the existence of these spectra is confirmed, detailed experimental parameters such as solvent, and instrument frequency were not fully disclosed in the public domain.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following general protocol is standard for obtaining ¹H and ¹³C NMR spectra of organic compounds like this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm diameter)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in about 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

  • Acquisition of ¹H Spectrum: Set the appropriate acquisition parameters for the ¹H spectrum (e.g., number of scans, pulse width, acquisition time). Acquire the spectrum.

  • Acquisition of ¹³C Spectrum: Set the appropriate acquisition parameters for the ¹³C spectrum (e.g., number of scans, pulse width, acquisition time, and decoupling method). Acquire the spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

  • Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the molecular structure.

Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic pathway can be proposed based on standard organic chemistry reactions for similar compounds. The synthesis would likely proceed via a nucleophilic substitution reaction between 2-chloro-4-methylpyridine and benzylamine.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product start1 2-Chloro-4-methylpyridine reaction Nucleophilic Aromatic Substitution start1->reaction start2 Benzylamine start2->reaction workup Aqueous Work-up Extraction with Organic Solvent reaction->workup Reaction Mixture conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat conditions->reaction purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the effect of this compound on cellular signaling pathways. Research on the structurally related compound, 2-amino-4-methylpyridine, has shown that it can act as an inhibitor of inducible nitric oxide synthase (iNOS).[5] However, these findings cannot be directly extrapolated to this compound without further experimental validation. Professionals in drug development are encouraged to perform initial screenings to determine the pharmacological profile of this compound.

This document is intended for informational purposes for a technical audience and should not be used as a substitute for rigorous experimental validation.

References

An In-depth Technical Guide on 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58088-62-3 Note on CAS Number: The CAS number 123846-27-7 initially provided does not correspond to 2-Benzylamino-4-methylpyridine in the searched chemical databases. The correct and consistently referenced CAS number for this compound is 58088-62-3. This guide will focus on the compound associated with the correct CAS number.

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers the available physicochemical data, a plausible synthetic route with a detailed experimental protocol, and a discussion on the potential biological relevance of the broader aminopyridine class, while noting the absence of specific biological activity data for the title compound itself.

Physicochemical and Spectral Data

The known physicochemical and spectral properties of this compound are summarized in the tables below. This information is critical for its identification, handling, and use in experimental settings.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 58088-62-3[1][2]
Molecular Formula C₁₃H₁₄N₂[3]
Molecular Weight 198.26 g/mol [3]
Melting Point 98-100 °C[3]
Predicted Density 1.084 ± 0.06 g/cm³[2]
Predicted XLogP3 3.075[2]
Predicted PSA 24.9 Ų[2]

Table 2: Spectral Data

Spectrum TypeDescriptionSource
¹H NMR Data available, full spectrum requires account access.[4]
¹³C NMR Data available, full spectrum requires account access.[5]
IR Spectrum No specific data found for this compound. IR spectra for the precursor 2-amino-4-methylpyridine are available.[6][7]
Mass Spectrum No specific data found.

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

This protocol describes a method for the N-benzylation of 2-amino-4-methylpyridine using benzyl chloride and a suitable base.

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • Benzyl chloride

  • Sodium hydride (NaH) or a suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-methylpyridine.

  • Dissolution: Dissolve the 2-amino-4-methylpyridine in anhydrous DMF.

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for the deprotonation of the amino group.

  • Addition of Benzylating Agent: Add benzyl chloride dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Reaction Reaction 2-Amino-4-methylpyridine->Reaction Benzyl_chloride Benzyl Chloride Benzyl_chloride->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temperature Heat Temperature->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement in any signaling pathways of this compound (CAS 58088-62-3).

However, the broader class of aminopyridine derivatives is known to exhibit a wide range of pharmacological activities.[11] For instance, the precursor molecule, 2-amino-4-methylpyridine, has been reported to be an inhibitor of inducible nitric oxide synthase (iNOS).[12] Substituted aminopyridines have also been investigated as potential therapeutic agents for various conditions, including protozoan neglected tropical diseases and as adenosine receptor ligands.[1][13] Some aminopyridine derivatives have shown potential as anticonvulsants and in other areas of medicinal chemistry.[2]

Given the biological relevance of the aminopyridine scaffold, this compound could be a candidate for biological screening in various assays to explore its potential pharmacological profile. The addition of the benzyl group to the 2-amino position of 4-methylpyridine would significantly alter its physicochemical properties, such as lipophilicity, which could in turn influence its biological activity, target specificity, and pharmacokinetic properties.

Safety Information

The following GHS hazard statements have been associated with this compound[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound (CAS 58088-62-3) is a readily synthesizable derivative of 2-amino-4-methylpyridine. While its physicochemical properties are partially characterized, there is a notable absence of data regarding its specific biological activity and mechanism of action. The known pharmacological relevance of the aminopyridine scaffold suggests that this compound could be a valuable subject for further investigation in drug discovery and development programs. Researchers are encouraged to perform biological screenings and further characterization to elucidate its potential therapeutic applications.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a notable absence of published scientific literature detailing the specific mechanism of action for 2-Benzylamino-4-methylpyridine. This guide, therefore, presents a hypothesized mechanism of action based on the known pharmacological activities of its core structural motifs: the 2-aminopyridine and benzylpyridine moieties. The experimental protocols, data, and pathways described herein are predictive and illustrative of the methodologies that would be employed to investigate the biological activity of this compound.

Introduction

This compound is a heterocyclic organic compound incorporating a pyridine ring substituted with a benzylamino group at the 2-position and a methyl group at the 4-position. The unique combination of these functional groups suggests a potential for diverse pharmacological activities. The aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known to interact with a variety of biological targets.[1][2] Similarly, the benzyl group can confer lipophilicity and facilitate interactions with hydrophobic pockets within target proteins. This guide will explore the potential biological targets, signaling pathways, and the experimental approaches required to elucidate the precise mechanism of action of this compound.

Hypothesized Biological Targets and Mechanisms of Action

Based on its structural components, this compound may exhibit one or more of the following activities:

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): The 2-amino-4-methylpyridine substructure is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS or NOS II).[3] Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions. It is hypothesized that this compound could act as a competitive inhibitor of the arginine binding site on iNOS, thereby reducing the production of nitric oxide.

  • Modulation of Potassium Channels: Aminopyridines are known to function as potassium channel blockers.[1] For instance, 4-aminopyridine is used to treat certain neurological conditions by blocking voltage-gated potassium channels, which enhances neurotransmitter release. The 2-aminopyridine moiety in the compound of interest may confer similar channel-blocking activities.

  • Sigma Receptor Antagonism/Agonism: The benzylpiperidine motif, structurally related to the benzylamino group, is known to have a high affinity for sigma receptors (σ1R and σ2R).[4] These receptors are involved in a variety of cellular functions and are targets for the development of treatments for neurological disorders. It is plausible that this compound could interact with these receptors.

  • Dopamine D2 Receptor Antagonism: Certain benzylpiperidine analogs have been investigated as fast-dissociating dopamine D2 receptor antagonists for potential antipsychotic applications.[4] The benzylamino-pyridine structure may allow for interaction with the D2 receptor.

  • Antiproliferative and Antimicrobial Activity: Pyridine derivatives have demonstrated a broad range of biological activities, including antitumor and antimicrobial effects.[5] The lipophilic nature of the benzyl group could facilitate membrane translocation, contributing to potential antimicrobial or anticancer properties.

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of this compound, the following table summarizes quantitative data for structurally related aminopyridine compounds.

CompoundTargetAssayIC50/EC50/ID50Reference
2-Amino-4-methylpyridineMouse iNOSIn vitro enzyme activity6 nM[3]
2-Amino-4-methylpyridineHuman recombinant iNOSIn vitro enzyme activity40 nM[3]
2-Amino-4-methylpyridineHuman recombinant nNOSIn vitro enzyme activity100 nM[3]
2-Amino-4-methylpyridineHuman recombinant eNOSIn vitro enzyme activity100 nM[3]
2-Amino-4-methylpyridineLPS-induced plasma nitrate in ratsIn vivo iNOS inhibition0.009 mg kg-1 min-1[3]
4-AminopyridineNeuromuscular block reversalIn vivo (rats)450 µg/kg[6]
2,4-DiaminopyridineNeuromuscular block reversalIn vivo (rats)140 µg/kg[6]

Experimental Protocols for Elucidating the Mechanism of Action

The following are detailed methodologies for key experiments that would be necessary to investigate the hypothesized mechanisms of action of this compound.

1. iNOS Inhibition Assay

  • Objective: To determine if this compound inhibits the activity of inducible nitric oxide synthase.

  • Methodology:

    • Enzyme Source: Recombinant murine or human iNOS.

    • Assay Principle: The conversion of L-[³H]arginine to L-[³H]citrulline by iNOS is measured.

    • Procedure:

      • The reaction mixture contains buffer, calmodulin, FAD, FMN, BH4, NADPH, and L-[³H]arginine.

      • This compound is added at various concentrations.

      • The reaction is initiated by the addition of the iNOS enzyme.

      • After incubation, the reaction is stopped, and the mixture is applied to a cation-exchange resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

      • The radioactivity of the eluted L-[³H]citrulline is quantified by liquid scintillation counting.

    • Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curve.

2. Electrophysiological Patch-Clamp for Potassium Channel Activity

  • Objective: To assess the effect of this compound on voltage-gated potassium channels.

  • Methodology:

    • Cell Line: A cell line expressing the desired potassium channel subtype (e.g., HEK293 cells transfected with Kv1.1).

    • Assay Principle: Whole-cell patch-clamp electrophysiology is used to measure ionic currents through the potassium channels.

    • Procedure:

      • A glass micropipette forms a high-resistance seal with the cell membrane.

      • The membrane patch is ruptured to allow electrical access to the cell interior.

      • Voltage steps are applied to elicit potassium currents.

      • This compound is perfused into the bath at various concentrations.

      • The effect of the compound on the amplitude and kinetics of the potassium currents is recorded.

    • Data Analysis: The concentration-dependent block of the potassium current is used to determine the IC50 value.

3. Radioligand Binding Assay for Sigma and Dopamine Receptors

  • Objective: To determine the binding affinity of this compound for sigma (σ1, σ2) and dopamine (D2) receptors.

  • Methodology:

    • Receptor Source: Cell membranes prepared from cells or tissues expressing the target receptor.

    • Assay Principle: The ability of this compound to displace a specific radioligand from the receptor is measured.

    • Procedure:

      • Membranes are incubated with a known concentration of a high-affinity radioligand (e.g., [³H]DTG for sigma receptors, [³H]spiperone for D2 receptors).

      • Increasing concentrations of this compound are added to compete for binding.

      • After incubation, the bound and free radioligand are separated by rapid filtration.

      • The amount of bound radioactivity is measured by liquid scintillation counting.

    • Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: Inhibition of iNOS

iNOS_Pathway LPS LPS/IFN-γ TLR4 TLR4/IFNGR LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation Arginine L-Arginine Citrulline_NO L-Citrulline + NO Arginine->Citrulline_NO iNOS Compound 2-Benzylamino- 4-methylpyridine Compound->iNOS_protein Inhibition

Caption: Potential mechanism of this compound via iNOS inhibition.

General Experimental Workflow for Target Identification

Experimental_Workflow Start This compound Screening Broad Panel Phenotypic & Target-Based Screening Start->Screening Hit_Ident Hit Identification & Initial Validation Screening->Hit_Ident Dose_Response Dose-Response & IC50/EC50 Determination Hit_Ident->Dose_Response Lead_Opt Lead Optimization Dose_Response->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo

Caption: General workflow for characterizing a novel chemical entity.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its structural features point towards several plausible and pharmacologically relevant biological targets. The compound's 2-amino-4-methylpyridine core strongly suggests a potential for potent and selective iNOS inhibition, a mechanism with therapeutic implications for inflammatory diseases. Furthermore, the potential for interaction with potassium channels and CNS receptors like sigma and dopamine D2 receptors warrants investigation. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the comprehensive characterization of this promising compound. Future research is necessary to validate these hypotheses and to fully understand the therapeutic potential of this compound.

References

Spectroscopic and Synthetic Profile of 2-Benzylamino-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-Benzylamino-4-methylpyridine. The information is tailored for professionals in chemical research and drug development, offering detailed experimental protocols and clearly structured data for practical application.

Spectroscopic Data

The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra are not publicly available in full, the provided data is based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃).[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H (1H, position 6)~8.0Doublet (d)~5.0
Phenyl-H (2H, ortho)7.2 - 7.4Multiplet (m)-
Phenyl-H (3H, meta, para)7.2 - 7.4Multiplet (m)-
Pyridine-H (1H, position 5)~6.5Doublet (d)~5.0
Pyridine-H (1H, position 3)~6.4Singlet (s)-
NH (1H)4.5 - 5.5Broad Singlet (br s)-
CH₂ (2H)~4.6Doublet (d)~5.0
CH₃ (3H)~2.2Singlet (s)-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
Pyridine-C (position 2)~158
Pyridine-C (position 4)~148
Pyridine-C (position 6)~147
Phenyl-C (ipso)~140
Phenyl-C (ortho, meta, para)127 - 129
Pyridine-C (position 5)~113
Pyridine-C (position 3)~106
CH₂~48
CH₃~21
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=N Stretch (Pyridine Ring)1590 - 1610Strong
C=C Stretch (Aromatic Rings)1450 - 1580Medium to Strong
C-N Stretch1250 - 1350Medium
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₄N₂), the expected molecular ion peak and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
198[M]⁺ (Molecular Ion)
197[M-H]⁺
107[M - C₆H₅CH₂]⁺
91[C₆H₅CH₂]⁺ (Tropylium ion)

Experimental Protocols

This section outlines the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the N-benzylation of 2-amino-4-methylpyridine or the nucleophilic substitution of 2-chloro-4-methylpyridine with benzylamine. The latter is often preferred for its high yield and selectivity.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

  • Preparation of 2-Chloro-4-methylpyridine: 2-Amino-4-methylpyridine can be converted to 2-chloro-4-methylpyridine via a Sandmeyer-type reaction. A detailed procedure involves the diazotization of the amino group with a nitrite salt in an acidic medium, followed by reaction with a copper(I) chloride catalyst.[3][4]

  • N-Benzylation:

    • To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add benzylamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

    • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Alternative greener methods employing palladium-catalyzed N-benzylation of 2-aminopyridines with benzyl alcohol in water have also been reported and may be adaptable for this synthesis.[5][6]

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FT-IR) spectrometer, with the sample prepared as a KBr pellet or analyzed as a thin film on a NaCl plate.

  • Mass Spectrometry: The mass spectrum would be acquired using an electrospray ionization (ESI) source in positive ion mode, coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and molecular structure.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Amino-4-methylpyridine step1 Diazotization (NaNO₂, HCl) start->step1 intermediate 2-Diazo-4-methylpyridinium chloride step1->intermediate step2 Sandmeyer Reaction (CuCl) intermediate->step2 precursor 2-Chloro-4-methylpyridine step2->precursor step3 N-Benzylation (Benzylamine, K₂CO₃, DMF) precursor->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis sample This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (ESI-TOF/Q) sample->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the spectroscopic analysis of the compound.

Caption: Chemical structure of this compound.

References

solubility of 2-Benzylamino-4-methylpyridine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility of 2-Benzylamino-4-methylpyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its behavior in various stages of research and development, including synthesis, purification, formulation, and bioavailability. This technical guide addresses the solubility of this compound. A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound. Consequently, this document provides a comprehensive overview of the standardized experimental protocols that can be employed to determine its solubility in a range of solvents. The methodologies detailed herein, primarily the isothermal equilibrium method, are considered the gold standard for generating reliable and reproducible solubility data. This guide is intended to equip researchers with the necessary protocols to establish a robust solubility profile for this compound.

Introduction to this compound and its Solubility

This compound is a substituted pyridine derivative. While specific applications are not widely documented in public literature, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science.

Understanding the solubility of this compound is paramount for its practical application. Solubility data is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification via crystallization.

  • Formulation Development: Designing suitable delivery systems and formulations for potential pharmaceutical applications. Poor solubility is a major hurdle in drug development, affecting absorption and bioavailability.[1][2]

  • Analytical Chemistry: Developing analytical methods, such as HPLC, requires the analyte to be soluble in the mobile phase.

Given the absence of published data, this guide focuses on the established methodologies for its experimental determination.

Data Presentation

As of the latest literature review, specific quantitative solubility data for this compound in various solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values using the protocols outlined in this guide.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., WaterIsothermal Equilibrium
e.g., EthanolIsothermal Equilibrium
e.g., MethanolIsothermal Equilibrium
e.g., AcetoneIsothermal Equilibrium
e.g., DichloromethaneIsothermal Equilibrium
e.g., TolueneIsothermal Equilibrium
e.g., Dimethyl Sulfoxide (DMSO)Isothermal Equilibrium
e.g., Aqueous Buffer (pH 7.4)Isothermal Equilibrium

Experimental Protocols for Solubility Determination

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a solid compound is the Isothermal Equilibrium Method , often referred to as the "shake-flask" method.[3][4] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid at a constant temperature.[4][5]

Isothermal Equilibrium (Shake-Flask) Method

Principle: An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid equals the rate of precipitation.[6] After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.[7]

Apparatus and Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker, incubator, or water bath

  • Analytical balance (±0.1 mg)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on solvent)

  • Pipettes and volumetric flasks

  • Apparatus for concentration analysis (e.g., evaporating dish for gravimetric analysis, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid throughout the experiment.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours). The time required to reach equilibrium should be established by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.[3][4][6]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[3] This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration suitable for the chosen analytical method.

  • Analysis: Determine the concentration of this compound in the diluted sample using one of the methods described below.

  • Calculation: Calculate the original concentration of the saturated solution, accounting for any dilutions made. Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

Methods for Concentration Analysis

The gravimetric method is a straightforward and reliable technique for determining the concentration of a non-volatile solute.[2][8][9]

Protocol:

  • Accurately weigh a clean, dry evaporating dish (W₁).

  • Pipette a precise volume of the filtered saturated solution into the dish.

  • Evaporate the solvent gently using a hot plate or a drying oven at a temperature well below the melting point of the solute to avoid degradation.

  • Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven.

  • Cool the dish in a desiccator and weigh it accurately (W₂).

  • The mass of the dissolved solute is the difference (W₂ - W₁).

  • Calculate the solubility based on the mass of the solute and the volume of the solution used.

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region. It is faster than the gravimetric method but requires the initial development of a calibration curve.[10]

Protocol:

  • Determine λ_max: Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max).

  • Prepare Calibration Standards: Create a series of standard solutions of known concentrations of the compound in the same solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at λ_max. Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law.

  • Measure Sample Absorbance: Measure the absorbance of the appropriately diluted, filtered saturated solution at λ_max.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by applying the dilution factor.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the Isothermal Equilibrium (Shake-Flask) method coupled with analytical determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_methods Analytical Methods cluster_results Results A Add Excess Solid (this compound) to Vial B Add Known Volume of Solvent A->B Step 1 C Seal Vial and Agitate at Constant Temperature (e.g., 24-72 hours) B->C Step 2 D Cease Agitation, Allow Solid to Settle C->D Step 3 E Withdraw Supernatant and Filter (e.g., 0.22 µm) D->E Step 4 F Prepare Dilutions of Clear Filtrate E->F Step 5 G Measure Concentration F->G Step 6 H Gravimetric Analysis G->H I UV-Vis Spectroscopy G->I J HPLC / Other G->J K Calculate Solubility (g/100mL, mol/L) H->K I->K J->K

References

Potential Biological Activity of 2-Benzylamino-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific biological activity of 2-Benzylamino-4-methylpyridine is limited. This document focuses on the well-documented activities of its parent compound, 2-Amino-4-methylpyridine, and its analogues, to provide a comprehensive overview of its potential therapeutic applications and mechanisms of action for researchers, scientists, and drug development professionals. The biological profile of this compound may differ from its analogues.

Executive Summary

Derivatives of the 2-aminopyridine scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, 2-Amino-4-methylpyridine and its substituted analogues have emerged as potent and selective inhibitors of inducible nitric oxide synthase (iNOS). Overexpression of iNOS is implicated in the pathophysiology of various inflammatory diseases, making it a key target for therapeutic intervention. This guide synthesizes the available preclinical data on 2-Amino-4-methylpyridine analogues, presenting their quantitative inhibitory activities, detailed experimental protocols, and the relevant signaling pathways.

Core Biological Activity: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The primary biological activity identified for analogues of this compound is the inhibition of nitric oxide synthase (NOS) enzymes, with a marked selectivity for the inducible isoform (iNOS or NOS II) over the endothelial (eNOS or NOS III) and neuronal (nNOS or NOS I) isoforms.[1][2]

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes. While constitutively expressed eNOS and nNOS produce low levels of NO for functions like blood pressure regulation and neurotransmission, iNOS is expressed in response to inflammatory stimuli and produces large, sustained amounts of NO that can contribute to tissue damage in inflammatory conditions.[1] Therefore, selective iNOS inhibitors are sought after for their potential therapeutic benefits while minimizing side effects associated with the inhibition of constitutive NOS isoforms, such as hypertension.[1][2]

Mechanism of Action

Kinetic studies have demonstrated that 2-Amino-4-methylpyridine acts as a competitive inhibitor with respect to the L-arginine binding site on the iNOS enzyme.[2] By competing with the natural substrate, L-arginine, these compounds block the synthesis of nitric oxide.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo inhibitory activities of 2-Amino-4-methylpyridine and its analogues against nitric oxide synthase isoforms.

Table 1: In Vitro Inhibition of Nitric Oxide Synthase (NOS) Isoforms

CompoundTargetAssay SystemIC50 (nM)Reference
2-Amino-4-methylpyridineMouse iNOSRAW 264.7 cell-derived6[2]
2-Amino-4-methylpyridineHuman recombinant iNOS40[2]
2-Amino-4-methylpyridineHuman recombinant nNOS100[2]
2-Amino-4-methylpyridineHuman recombinant eNOS100[2]
6-substituted alkyl analog of 2-amino-4-methylpyridine (analog 2)iNOS28[1]

Table 2: In Vivo Inhibition of LPS-Induced Nitric Oxide Production

CompoundAdministration RouteAnimal ModelID50Reference
2-Amino-4-methylpyridineIntravenous (i.v.) infusionConscious unrestrained rats0.009 mg kg⁻¹ min⁻¹[2]
2-Amino-4-methylpyridineSubcutaneous (s.c.)Rats0.3 mg kg⁻¹[2]
2-Amino-4-methylpyridineOral (p.o.)Rats20.8 mg kg⁻¹[2]

Table 3: In Vivo Selectivity for iNOS over eNOS

CompoundEndpointAnimal ModelED50Selectivity (ED50 eNOS / ID50 iNOS)Reference
2-Amino-4-methylpyridineIncrease in mean arterial pressure (eNOS inhibition)Conscious unrestrained rats0.060 mg kg⁻¹ min⁻¹6.9-fold[2]

Experimental Protocols

In Vitro NOS Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against different NOS isoforms.

Methodology:

  • Enzyme Source:

    • iNOS: Derived from lipopolysaccharide (LPS)-stimulated mouse RAW 264.7 macrophage cells or human recombinant iNOS.[2]

    • nNOS and eNOS: Human recombinant enzymes.[2]

  • Assay Principle: The catalytic activity of NOS is measured by monitoring the conversion of [³H]-L-arginine to [³H]-L-citrulline.

  • Procedure: a. The reaction mixture contains a buffer (e.g., HEPES), cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), L-arginine (including a tracer amount of [³H]-L-arginine), and calmodulin (for nNOS and eNOS). b. The test compound (e.g., 2-Amino-4-methylpyridine) is added at various concentrations. c. The reaction is initiated by the addition of the NOS enzyme preparation. d. After incubation at 37°C for a defined period, the reaction is stopped by adding a stop buffer containing EDTA. e. The reaction mixture is applied to a cation-exchange resin (e.g., Dowex AG 50WX-8) to separate the unreacted [³H]-L-arginine from the newly formed [³H]-L-citrulline. f. The radioactivity of the eluted [³H]-L-citrulline is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Inhibition of LPS-Induced Nitric Oxide Production

Objective: To assess the in vivo efficacy of test compounds in a model of systemic inflammation.

Methodology:

  • Animal Model: Conscious, unrestrained male Sprague-Dawley rats.[1][2]

  • Induction of iNOS: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection to induce a systemic inflammatory response and subsequent expression of iNOS.

  • Compound Administration: The test compound is administered via the desired route (intravenous, subcutaneous, or oral) at various doses.[2]

  • Sample Collection: Blood samples are collected at specific time points after LPS administration.

  • Measurement of NO Production: Plasma levels of nitrate and nitrite (stable metabolites of NO) are quantified as an index of in vivo NOS activity. The Griess reaction or other suitable methods can be used for this quantification.

  • Data Analysis: The dose-dependent inhibition of the LPS-induced increase in plasma nitrate/nitrite is determined. The ID50 (the dose required to inhibit the response by 50%) is calculated.

Visualizations

Signaling Pathway of iNOS Inhibition

iNOS_Inhibition_Pathway cluster_inflammatory_stimuli Inflammatory Stimuli cluster_intracellular_signaling Intracellular Signaling cluster_gene_expression Gene Expression cluster_no_production NO Production cluster_inhibition Inhibition LPS LPS NFkB NF-κB Pathway LPS->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->NFkB Activation iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Transcription iNOS_protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_protein Translation NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_protein->NO_Citrulline L_Arginine L-Arginine L_Arginine->NO_Citrulline Inhibitor 2-Amino-4-methylpyridine Analogue Inhibitor->iNOS_protein Competitive Inhibition

Caption: Competitive inhibition of the iNOS pathway by 2-Amino-4-methylpyridine analogues.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model induce_inflammation Induce iNOS Expression (i.p. injection of LPS) animal_model->induce_inflammation administer_compound Administer Test Compound (e.g., 2-Amino-4-methylpyridine) at various doses induce_inflammation->administer_compound collect_samples Collect Blood Samples at timed intervals administer_compound->collect_samples measure_no Measure Plasma Nitrate/Nitrite (Griess Reaction) collect_samples->measure_no data_analysis Data Analysis (Calculate ID50) measure_no->data_analysis end End data_analysis->end

References

discovery and history of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide on 2-Benzylamino-4-methylpyridine, summarizing its known properties and outlining a probable synthetic pathway. Due to the limited publicly available data, this guide also highlights the current gaps in knowledge regarding its biological activity and history.

Core Compound Information

This compound, also known as N-benzyl-4-methylpyridin-2-amine, is a substituted pyridine derivative. Basic chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 58088-62-3[1]
Molecular Formula C₁₃H₁₄N₂[1]
Molecular Weight 198.26 g/mol [1]
Melting Point 98-100 °C[1]

Synthesis and Discovery

The specific discovery and historical details of this compound are not well-documented in publicly accessible literature. It is likely that the compound has been synthesized as a chemical intermediate or as part of a larger library for screening purposes.

Proposed Synthesis Protocol

Reaction:

G 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine This compound This compound 2-Chloro-4-methylpyridine->this compound + Benzylamine (Base, Solvent, Heat) Benzylamine Benzylamine

A proposed synthetic route for this compound.

Experimental Protocol (Hypothetical):

A detailed protocol for a similar transformation, the synthesis of 2-chloro-4-(piperidinylmethyl)pyridine, involves the condensation of 2-chloro-4-chloromethylpyridine with piperidine[2]. Adapting this for the synthesis of this compound would likely involve the following steps:

  • Reactant Mixture: In a reaction vessel, 2-chloro-4-methylpyridine would be dissolved in a suitable high-boiling point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, would be added to the mixture to act as an acid scavenger.

  • Addition of Benzylamine: Benzylamine would be added to the reaction mixture.

  • Heating: The reaction mixture would be heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours to facilitate the nucleophilic substitution.

  • Work-up and Purification: Upon completion of the reaction, the mixture would be cooled, and the product extracted using an organic solvent. The crude product would then be purified, likely through column chromatography, to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. While the broader class of substituted pyridines has been investigated for various therapeutic applications, including as antimalarial agents, the specific biological function of this compound remains uncharacterized.[3]

Due to this lack of data, no diagrams of signaling pathways or experimental workflows related to the biological effects of this compound can be provided at this time. Further research and screening are required to elucidate any potential pharmacological relevance of this compound.

Conclusion

This compound is a known chemical entity with defined physical properties. While a definitive, published synthesis protocol is not available, its preparation can be reasonably inferred from standard organic chemistry principles. The most significant gap in the current knowledge of this compound is the complete absence of data regarding its biological activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. The compound could be considered a candidate for inclusion in screening libraries to explore potential novel biological functions.

References

2-Benzylamino-4-methylpyridine: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Versatile Research Chemical

Abstract

This technical guide provides a comprehensive overview of 2-Benzylamino-4-methylpyridine, a research chemical with potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this paper draws upon established synthetic methodologies and the known biological activities of structurally related molecules, particularly those based on the 2-aminopyridine scaffold. This guide furnishes detailed, plausible experimental protocols for its synthesis and potential biological evaluation, alongside key physicochemical and safety data. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction

This compound, also known as N-benzyl-4-methylpyridin-2-amine, belongs to the broad class of 2-aminopyridine derivatives. The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The addition of a benzyl group to the amino function introduces further structural complexity and potential for interaction with biological targets. While specific research on this compound is not extensively published, its precursor, 2-amino-4-methylpyridine, is a known inhibitor of nitric oxide synthase (NOS), suggesting a potential avenue of investigation for the title compound.[3] This guide aims to consolidate the available information and provide a structured framework for its synthesis and further study.

Physicochemical Properties and Safety Data

A summary of the known physicochemical properties and safety information for this compound is presented below. This data is primarily sourced from safety data sheets and chemical supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 58088-62-3[4]
Molecular Formula C₁₃H₁₄N₂[4]
Molecular Weight 198.26 g/mol [4]
Melting Point 98-100 °C[4]
Appearance SolidN/A

Table 2: Safety and Hazard Information for this compound

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection/face protection.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This information is not exhaustive. Researchers should consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound

Synthetic Route 1: N-Alkylation of 2-Amino-4-methylpyridine

This method involves the direct reaction of 2-amino-4-methylpyridine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

N_Alkylation start 2-Amino-4-methylpyridine product This compound start->product N-Alkylation reagent1 Benzyl Bromide reagent1->product base Base (e.g., K₂CO₃, NaH) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product

Caption: N-Alkylation pathway for the synthesis of this compound.

Experimental Protocol (Plausible):

  • Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthetic Route 2: Reductive Amination

This two-step, one-pot procedure involves the formation of an imine intermediate from 2-amino-4-methylpyridine and benzaldehyde, followed by its reduction to the target amine.

Reductive_Amination start 2-Amino-4-methylpyridine intermediate Imine Intermediate start->intermediate Imine Formation reagent1 Benzaldehyde reagent1->intermediate product This compound intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH(OAc)₃, 2-Picoline Borane) reagent2->product

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol (Adapted from a similar procedure[5]):

  • Imine Formation: To a stirred solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water, add benzaldehyde (1.0 eq). Stir the solution at room temperature for a designated period (e.g., 1-4 hours) to allow for imine formation.

  • Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) or 2-picoline borane complex (1.0 eq) in portions.[5][6] Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Potential Biological Activities and Mechanism of Action

Direct studies on the biological activity of this compound are not available in the public domain. However, based on the known pharmacology of its structural components, several potential activities can be inferred.

Nitric Oxide Synthase (NOS) Inhibition

The precursor, 2-amino-4-methylpyridine, is a known inhibitor of inducible nitric oxide synthase (iNOS).[3] It is plausible that the N-benzyl derivative may retain or have modified activity at this target. Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions.

NOS_Inhibition Compound This compound (Hypothesized) iNOS Inducible Nitric Oxide Synthase (iNOS) Compound->iNOS Inhibits Citrulline_NO L-Citrulline + Nitric Oxide (NO) iNOS->Citrulline_NO Arginine L-Arginine Arginine->iNOS Inflammation Inflammatory Response Citrulline_NO->Inflammation

Caption: Hypothesized mechanism of action via inhibition of inducible nitric oxide synthase.

Other Potential Activities

The broader class of 2-aminopyridine derivatives has been associated with a wide array of pharmacological effects, including:

  • Anticancer Activity: As histone deacetylase (HDAC) inhibitors.[7]

  • Neuroprotective Effects: Through acetylcholinesterase (AChE) inhibition.[1]

  • Antimicrobial Activity. [8]

Further screening would be required to determine if this compound exhibits any of these activities.

Proposed Experimental Protocols for Biological Evaluation

The following are detailed, plausible protocols for assessing the potential biological activities of this compound.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is designed to determine the inhibitory activity of the compound against inducible NOS.

Table 3: Experimental Protocol for In Vitro NOS Inhibition Assay

StepProcedure
1. Enzyme and Substrate Preparation Prepare solutions of recombinant human iNOS enzyme and the substrate, L-[¹⁴C]arginine, in a suitable assay buffer (e.g., HEPES buffer, pH 7.4).
2. Compound Preparation Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.
3. Assay Reaction In a microplate, combine the iNOS enzyme, a cofactor solution (containing NADPH, FAD, FMN, and tetrahydrobiopterin), and the test compound or vehicle control (DMSO).
4. Initiation and Incubation Initiate the reaction by adding L-[¹⁴C]arginine. Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
5. Termination and Separation Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex 50W). The resin will bind the unreacted L-[¹⁴C]arginine, while the product, L-[¹⁴C]citrulline, remains in the supernatant.
6. Quantification Centrifuge the plate and transfer an aliquot of the supernatant to a scintillation vial. Add scintillation cocktail and quantify the amount of L-[¹⁴C]citrulline produced using a scintillation counter.
7. Data Analysis Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.

Table 4: Experimental Protocol for In Vitro AChE Inhibition Assay

StepProcedure
1. Reagent Preparation Prepare solutions of acetylcholinesterase (AChE) from a suitable source (e.g., electric eel), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a phosphate buffer (pH 8.0).
2. Compound Preparation Prepare a stock solution of this compound in DMSO and create serial dilutions.
3. Assay Setup In a 96-well plate, add the buffer, the test compound or vehicle control, and the AChE enzyme solution. Incubate at room temperature for a short period (e.g., 15 minutes).
4. Reaction Initiation Add DTNB and ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
5. Measurement Immediately measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
6. Data Analysis Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value.

Conclusion

This compound is a research chemical with a promising structural framework based on the pharmacologically significant 2-aminopyridine scaffold. While direct experimental data for this compound is scarce, this technical guide provides a solid foundation for its further investigation. The proposed synthetic routes are robust and based on well-established chemical principles. The potential biological activities, inferred from structurally related compounds, offer exciting avenues for future research, particularly in the areas of inflammation and neurodegenerative diseases. The detailed experimental protocols provided herein are intended to facilitate the exploration of this compound's therapeutic potential by the scientific community. As with any research chemical, all handling and experimentation should be conducted with appropriate safety precautions and a thorough review of the available safety data.

References

Methodological & Application

Synthesis of 2-Benzylamino-4-methylpyridine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Benzylamino-4-methylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a nucleophilic aromatic substitution reaction between 2-chloro-4-methylpyridine and benzylamine. This document outlines the necessary reagents, equipment, detailed experimental procedures for synthesis and purification, and methods for characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a disubstituted pyridine derivative with applications in the development of novel therapeutic agents and functional materials. The synthesis described herein is a robust and efficient method suitable for laboratory-scale preparation. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of benzylamine displaces the chlorine atom on the 2-position of the 4-methylpyridine ring.

Reaction_Scheme cluster_reactants Reactants cluster_products Product 2-chloro-4-methylpyridine 2-Chloro-4-methylpyridine plus + benzylamine Benzylamine arrow product This compound

Caption: Reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )QuantitySupplierPurity
2-Chloro-4-methylpyridineC₆H₆ClN127.571.28 g (10 mmol)Sigma-Aldrich98%
BenzylamineC₇H₉N107.151.30 g (12 mmol)Acros Organics99%
TolueneC₇H₈92.1420 mLFisher ScientificAnhydrous
Sodium HydroxideNaOH40.00As neededVWR99%
Hydrochloric AcidHCl36.46As neededEMD Millipore37%
Ethyl AcetateC₄H₈O₂88.11As neededJ.T. BakerACS Grade
HexanesC₆H₁₄86.18As neededMacronACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04As neededEMD MilliporeAnhydrous
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

Synthesis of this compound
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methylpyridine (1.28 g, 10 mmol) and toluene (20 mL).

  • Addition of Benzylamine: While stirring, add benzylamine (1.30 g, 12 mmol) to the flask at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification
  • Quenching: Transfer the reaction mixture to a separatory funnel containing 30 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Acid Wash: Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove excess benzylamine.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol or isopropanol. Dissolve the crude product in the hot solvent and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Mix 2-chloro-4-methylpyridine and toluene in a flask. B 2. Add benzylamine. A->B Stirring C 3. Reflux for 16 hours. B->C Heating D 4. Cool to room temperature. C->D E 1. Quench with water. D->E F 2. Extract with ethyl acetate. E->F G 3. Wash with HCl, NaHCO3, and brine. F->G H 4. Dry over Na2SO4. G->H I 5. Concentrate in vacuo. H->I J 6. Recrystallize from ethanol/isopropanol. I->J K 7. Isolate and dry the final product. J->K

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Results and Characterization

The successful synthesis of this compound should yield a white to off-white crystalline solid.

ParameterExpected Value
Appearance White to off-white crystalline solid
Melting Point 98-100 °C[1]
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.26 g/mol
Yield 75-85% (typical)

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 2-Chloro-4-methylpyridine is a skin and eye irritant.

  • Benzylamine is corrosive and can cause burns.

  • Toluene is flammable and has toxic effects.

  • Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. The procedure is straightforward and employs standard laboratory techniques, making it accessible to researchers in organic and medicinal chemistry. The detailed steps for purification ensure the isolation of a high-purity product suitable for further applications.

References

Application Notes and Protocols for 2-Benzylamino-4-methylpyridine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylamino-4-methylpyridine is a bidentate ligand with potential applications in homogeneous catalysis. Its structure, featuring a pyridine nitrogen and an adjacent secondary amine, allows for the formation of stable chelate complexes with a variety of transition metals. This structural motif is found in ligands that have shown efficacy in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand can be tuned by the benzyl and methyl substituents, potentially influencing the reactivity and selectivity of the catalytic system.

These application notes provide protocols for the synthesis of this compound and its prospective use as a ligand in palladium-catalyzed cross-coupling, ruthenium-catalyzed transfer hydrogenation, and copper-catalyzed aerobic oxidation reactions. The protocols for the catalytic applications are based on established methodologies for structurally similar aminopyridine ligands, offering a starting point for the investigation of this specific ligand's catalytic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-benzylation of 2-amino-4-methylpyridine.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Amino-4-methylpyridine (1.0 equiv)

    • Benzyl chloride or benzyl bromide (1.1 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., THF, Acetonitrile)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-4-methylpyridine and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add benzyl chloride or benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow

Synthesis_Workflow reagents 2-Amino-4-methylpyridine Benzyl Halide Base (e.g., NaH) Solvent (e.g., DMF) reaction Reaction Setup (Inert Atmosphere, 0°C to RT) reagents->reaction 1. Combine workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup 2. Quench & Extract purification Purification (Column Chromatography) workup->purification 3. Dry & Concentrate product This compound purification->product 4. Isolate

Caption: Synthetic workflow for this compound.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This compound can be explored as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis. The bidentate nature of the ligand may enhance the stability and activity of the palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

  • Materials:

    • Aryl bromide (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • This compound (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 v/v)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a Schlenk tube, combine the aryl bromide, phenylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
14-BromoanisolePhenylboronic acid2K₂CO₃Dioxane/H₂O1892
21-Bromo-4-nitrobenzenePhenylboronic acid2K₂CO₃Dioxane/H₂O1285
32-BromopyridinePhenylboronic acid2K₃PO₄Toluene2478

Diagram of Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition RPd(II)XL R-Pd(II)-X-L Oxidative_Addition->RPd(II)XL Transmetalation Transmetalation RPd(II)XL->Transmetalation RPd(II)R'L R-Pd(II)-R'-L Transmetalation->RPd(II)R'L Reductive_Elimination Reductive Elimination RPd(II)R'L->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration R-R' R-R' Reductive_Elimination->R-R' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Application 2: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

The this compound ligand, in combination with a suitable ruthenium precursor, can be investigated for the transfer hydrogenation of ketones to secondary alcohols. This reaction typically employs an inexpensive and readily available hydrogen source, such as isopropanol.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

  • Materials:

    • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

    • This compound (1.1 mol%)

    • Acetophenone (1.0 equiv)

    • Isopropanol (solvent and hydrogen source)

    • Potassium hydroxide (KOH) (5 mol%)

  • Procedure:

    • In a Schlenk tube, dissolve [Ru(p-cymene)Cl₂]₂ and this compound in isopropanol.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

    • Add acetophenone and potassium hydroxide to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 1-6 hours.

    • Monitor the conversion by GC or ¹H NMR.

    • Upon completion, cool the reaction to room temperature and neutralize with dilute HCl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the alcohol product.

Data Presentation: Representative Transfer Hydrogenation of Ketones

EntryKetoneCatalyst Loading (mol% Ru)BaseTime (h)Conversion (%)
1Acetophenone1.0KOH2>99
24'-Chloroacetophenone1.0KOH398
3Cyclohexanone1.0KOtBu1>99

Application 3: Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

Copper complexes are known to catalyze a variety of oxidation reactions. A complex of copper with this compound could potentially catalyze the aerobic oxidation of alcohols to aldehydes or carboxylic acids using molecular oxygen as the terminal oxidant.

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

  • Materials:

    • Benzyl alcohol (1.0 equiv)

    • Copper(I) iodide (CuI) (5 mol%)

    • This compound (10 mol%)

    • Toluene

    • Oxygen (balloon or from air)

  • Procedure:

    • To a round-bottom flask, add CuI and this compound.

    • Evacuate and backfill the flask with oxygen.

    • Add toluene and benzyl alcohol.

    • Heat the reaction mixture to 100 °C and stir vigorously under an oxygen atmosphere.

    • Monitor the reaction by GC-MS.

    • After the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography to yield benzaldehyde.

Data Presentation: Representative Aerobic Oxidation of Alcohols

EntryAlcoholCatalyst Loading (mol% Cu)SolventTime (h)Yield of Aldehyde (%)
1Benzyl alcohol5Toluene1288
24-Methoxybenzyl alcohol5Toluene1091
3Cinnamyl alcohol5Acetonitrile1675

Disclaimer: The catalytic applications and protocols described herein are based on the performance of structurally similar ligands. The efficiency and selectivity of this compound in these reactions have not been experimentally verified and would require specific investigation. These notes are intended to serve as a guide for initiating research into the catalytic potential of this ligand.

Application Notes and Protocols: 2-Benzylamino-4-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylamino-4-methylpyridine is a substituted pyridine derivative with potential, though not extensively documented, applications in organic synthesis. Its structure, featuring a secondary benzylamine and a 4-methylpyridine core, suggests its utility as a versatile intermediate and ligand. These application notes provide an overview of its inferred synthetic utility, potential applications in catalysis and medicinal chemistry, and detailed protocols for its preparation.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Substitution at the 2-position with an amino group, which is further functionalized with a benzyl group, offers a unique combination of a nucleophilic/basic secondary amine and a metal-coordinating pyridine ring. While specific applications for this compound are not widely reported in peer-reviewed literature, its chemical functionalities allow for a number of inferred applications. This document outlines these potential uses and provides a robust protocol for the synthesis of the title compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number58088-62-3[1]
Molecular FormulaC₁₃H₁₄N₂[1]
Molecular Weight198.26 g/mol [1]
Melting Point98-100 °C[1]
Table 2: Inferred Synthetic Transformations of this compound
Reaction TypeReagents/ConditionsProduct TypePotential Utility
N-AlkylationR-X, Base (e.g., NaH, K₂CO₃)Tertiary AmineDiversification of substituents for structure-activity relationship (SAR) studies.
N-AcylationRCOCl, Base (e.g., Pyridine, Et₃N)AmideIntroduction of amide functionalities common in bioactive molecules.
N-ArylationAr-X, Pd or Cu catalyst, BaseTriarylamine derivativeSynthesis of complex amines for materials or medicinal chemistry.
Metal CoordinationMetal precursor (e.g., Pd(OAc)₂, CuI)Metal ComplexPotential use as a ligand in catalysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from commercially available 2-chloro-4-methylpyridine and benzylamine. This method is based on the principle of nucleophilic aromatic substitution (SNAr), where the electron-deficient pyridine ring facilitates the displacement of the chloride by the amine nucleophile.[2]

Materials:

  • 2-Chloro-4-methylpyridine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-methylpyridine (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • To this stirring suspension, add benzylamine (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2_chloro_4_methylpyridine 2-Chloro-4-methylpyridine conditions K₂CO₃, DMF 100-120 °C 2_chloro_4_methylpyridine->conditions benzylamine Benzylamine benzylamine->conditions product This compound conditions->product

Caption: Synthetic pathway for this compound.

Inferred Applications Workflow

G cluster_applications Potential Applications cluster_products Product Classes start This compound alkylation N-Alkylation start->alkylation acylation N-Acylation start->acylation arylation N-Arylation start->arylation ligation Ligand for Catalysis start->ligation tertiary_amine Tertiary Amines alkylation->tertiary_amine amide Amides acylation->amide triarylamine Triarylamine Derivatives arylation->triarylamine metal_complex Metal Complexes ligation->metal_complex

Caption: Inferred synthetic utility of this compound.

Discussion and Future Outlook

The synthetic potential of this compound lies in the reactivity of its secondary amine and the coordinating ability of the pyridine nitrogen. The N-H bond can be readily substituted through alkylation, acylation, and arylation reactions, providing a straightforward route to a library of derivatives for screening in drug discovery programs. For instance, N-acylation can introduce pharmacophoric elements, while N-alkylation allows for modulation of steric and electronic properties.

Furthermore, the pyridine nitrogen, in concert with the adjacent benzylamino group, can act as a bidentate ligand for transition metals. The resulting metal complexes could be explored for their catalytic activity in various organic transformations, such as cross-coupling reactions.

While direct, published applications are currently scarce, the fundamental reactivity of this molecule suggests it is a potentially useful, yet underexplored, building block in organic synthesis. Further research into its utility as a ligand and as a scaffold for bioactive molecules is warranted.

References

Application Notes and Protocols for the Quantification of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 2-Benzylamino-4-methylpyridine in various matrices. The protocols are designed to be adaptable for research, quality control, and drug development applications. The primary methods covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for method development and optimization.

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.26 g/mol
Melting Point 98-100 °C[1]
CAS Number 13021-71-1[2]
Assay Purity 98%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules. The following protocol is a recommended method for the analysis of this compound, adapted from methods for similar compounds.[3][4]

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a sample matrix using HPLC-UV.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[3]

  • This compound reference standard

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (or Formic Acid)
Gradient Isocratic or Gradient (e.g., 50:50 v/v)[5]
Flow Rate 1.0 mL/min[6]
Column Temperature Ambient or 30 °C
Detection Wavelength 254 nm[6]
Injection Volume 10 µL[6]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.[4]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent (e.g., methanol) to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[4] For biological samples, a protein precipitation or liquid-liquid extraction step is recommended (see Sample Preparation Workflows below).

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[4]

Sample Preparation Workflows for HPLC

For complex matrices such as biological fluids, sample preparation is critical to remove interferences.

1. Protein Precipitation (for plasma, serum):

sample Plasma/Serum Sample add_solvent Add 3 volumes of cold Acetonitrile sample->add_solvent vortex Vortex to mix add_solvent->vortex centrifuge Centrifuge at high speed vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject

Caption: Protein Precipitation Workflow.

2. Supported Liquid Extraction (SLE) (for urine, plasma):

sample Aqueous Sample (e.g., Urine) load Load onto SLE cartridge sample->load wait Wait for sample to absorb load->wait elute Elute with a water- immiscible organic solvent wait->elute collect Collect Eluate elute->collect evaporate Evaporate to dryness collect->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Supported Liquid Extraction Workflow.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it suitable for trace-level analysis and confirmation of identity. The following is a proposed method based on general procedures for related compounds.[8][9]

Experimental Protocol: GC-MS

Objective: To detect and quantify this compound in a sample matrix using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 5% phenyl/95% methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness)[9]

  • Data acquisition and processing software

Reagents and Materials:

  • Helium or Hydrogen (carrier gas)

  • This compound reference standard

  • Dichloromethane or other suitable solvent

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Condition
Injector Temperature 250 °C[9]
Oven Temperature Program Initial 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min[9]
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in dichloromethane at 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Extract the sample with a suitable organic solvent. For air samples, collection on an acid-coated filter followed by extraction with a basic solution may be employed.[8] For other matrices, liquid-liquid extraction or solid-phase extraction (SPE) can be utilized. The final extract should be in a volatile solvent compatible with GC.

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Quantify the analyte in the samples using this curve.

General Analytical Workflow

The logical flow from sample receipt to final data analysis for both HPLC and GC-MS methods is depicted below.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_qc Quality Control sample Receive Sample prep Extraction / Cleanup (e.g., LLE, SPE, PPT) sample->prep instrument HPLC-UV or GC-MS Analysis prep->instrument data Peak Integration & Calibration instrument->data quant Quantification & Reporting data->quant qc Validation & System Suitability quant->qc

Caption: General Analytical Workflow.

Method Validation

All analytical methods must be validated according to ICH guidelines or other relevant regulatory standards before implementation.[10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Quantitative Methods

The table below summarizes the key aspects of the proposed analytical methods for easy comparison.

FeatureHPLC-UVGC-MS
Principle Separation based on polarity, UV absorbance detectionSeparation based on volatility, mass-to-charge ratio detection
Typical Analytes Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Sensitivity Good (ng range)Excellent (pg-fg range)
Specificity Moderate to GoodExcellent
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Primary Application Routine quantification, purity analysisTrace analysis, structural confirmation

Disclaimer: The provided protocols are intended as a starting point and may require optimization based on the specific sample matrix and available instrumentation. Full method validation is essential before use in a regulated environment.

References

Application Notes and Protocols for the Complex Formation of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Benzylamino-4-methylpyridine is a pyridine derivative with potential applications in coordination chemistry and drug development. Its structure, featuring both a pyridine ring nitrogen and an exocyclic amino nitrogen, allows it to act as a versatile ligand, forming stable complexes with various transition metals. These metal complexes can exhibit unique electronic, magnetic, and biological properties, making them interesting candidates for catalysis, materials science, and medicinal chemistry. Pyridine and its derivatives are known to be key components in many biologically active compounds and approved drugs. The coordination of these ligands to metal centers can further enhance their therapeutic potential.

This document provides a general protocol for the synthesis and characterization of a representative metal complex of this compound, specifically with copper(II) chloride. The methodologies described herein are based on established procedures for similar pyridine-based ligands and can be adapted for complexation with other metal salts.

Experimental Protocols

1. General Synthesis of a Copper(II) Complex with this compound

This protocol describes the synthesis of a hypothetical dichlorido-bis(this compound)copper(II) complex.

Materials:

  • This compound (C13H14N2)

  • Copper(II) chloride (CuCl2), anhydrous

  • Ethanol, absolute

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a clean, dry Schlenk flask, dissolve this compound (2 equivalents) in absolute ethanol (20 mL) with gentle stirring until a clear solution is obtained.

  • In a separate beaker, dissolve anhydrous copper(II) chloride (1 equivalent) in absolute ethanol (10 mL).

  • Slowly add the ethanolic solution of copper(II) chloride to the solution of the ligand with continuous stirring at room temperature.

  • A color change and the formation of a precipitate are typically observed upon mixing.

  • Attach a condenser to the flask and reflux the reaction mixture at 80°C for 4 hours to ensure complete reaction.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the resulting solid complex under vacuum for 24 hours.

  • Store the final product in a desiccator.

2. Characterization of the Metal Complex

a) Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the coordination of the ligand to the metal center.

  • Procedure: Acquire the FT-IR spectrum of the free ligand and the synthesized complex using the KBr pellet method. Compare the spectra to identify shifts in the characteristic vibrational frequencies, particularly the C=N and N-H stretching frequencies of the pyridine ring and the amino group.

b) UV-Visible (UV-Vis) Spectroscopy

  • Objective: To study the electronic transitions in the complex.

  • Procedure: Prepare dilute solutions of the ligand and the complex in a suitable solvent (e.g., DMF or DMSO). Record the UV-Vis absorption spectra from 200-800 nm. Compare the spectrum of the complex to that of the free ligand to identify new absorption bands, especially in the visible region, which are indicative of d-d electronic transitions of the metal center.

c) Elemental Analysis

  • Objective: To determine the empirical formula of the synthesized complex.

  • Procedure: Submit a sample of the dried complex for C, H, and N elemental analysis. Compare the experimental percentages with the calculated values for the proposed complex structure to confirm its composition.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of [Cu(C13H14N2)2Cl2]

ParameterValue
Molar Ratio (Ligand:Metal)2:1
Yield (%)~85%
ColorGreen
Melting Point (°C)>250 °C (decomposes)

Table 2: Representative Spectroscopic and Analytical Data

AnalysisFree Ligand (this compound)Complex ([Cu(C13H14N2)2Cl2])Interpretation
FT-IR (cm-1)
ν(N-H)~3350~3320 (broadened)Coordination of the amino nitrogen to the metal.
ν(C=N) pyridine~1590~1610Coordination of the pyridine ring nitrogen to the metal.
UV-Vis (nm)
λmax (π→π*)~275~280Intra-ligand transitions.
λmax (d-d)-~650d-d transition of the Cu(II) center.
Elemental Analysis (%) Calculated for C13H14N2 Calculated for C26H28Cl2CuN4 Hypothetical Found
%CC: 78.75C: 58.81C: 58.75
%HH: 7.12H: 5.32H: 5.28
%NN: 14.13N: 10.55N: 10.51

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: - this compound - CuCl2 - Ethanol dissolve Dissolution in Ethanol start->dissolve mixing Mixing of Ligand and Metal Salt Solutions dissolve->mixing reflux Reflux at 80°C for 4h mixing->reflux cool Cooling to Room Temp. reflux->cool filter Vacuum Filtration and Washing cool->filter dry Drying under Vacuum filter->dry product Final Complex Product dry->product ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis elemental Elemental Analysis product->elemental

Caption: Experimental workflow for the synthesis and characterization of the copper(II) complex.

coordination_complex cluster_complex Proposed Coordination Complex cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M Cu(II) N_pyridine1 N (pyridine) N_pyridine1->M Coordination Bond methyl_group1 Methyl Group N_pyridine1->methyl_group1 N_amino1 N (amino) benzyl_group1 Benzyl Group N_amino1->benzyl_group1 N_pyridine2 N (pyridine) N_pyridine2->M methyl_group2 Methyl Group N_pyridine2->methyl_group2 N_amino2 N (amino) benzyl_group2 Benzyl Group N_amino2->benzyl_group2 Cl1 Cl- Cl1->M Cl2 Cl- Cl2->M

Caption: Proposed coordination of this compound to a Cu(II) center.

Application Notes and Protocols for 2-Benzylamino-4-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the direct application of 2-Benzylamino-4-methylpyridine as a ligand or reagent in cross-coupling reactions. The following application notes and protocols are based on general methodologies for common cross-coupling reactions where substituted pyridine derivatives may be explored as ligands. These are intended to serve as a foundational guide for researchers interested in investigating the potential of this compound in this capacity.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The performance of these reactions is critically dependent on the nature of the ligands coordinated to the palladium center. Pyridine-containing molecules are a common class of ligands, and their electronic and steric properties can be fine-tuned by substitution on the pyridine ring.

This compound possesses a combination of a pyridine nitrogen, a secondary amine, and a benzyl group, which could potentially coordinate to a metal center and influence its catalytic activity. While specific data is not available, this document outlines general procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, where a researcher might investigate the utility of this compound as a novel ligand.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[2] The reaction is widely used in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[3]

General Experimental Protocol:

Reaction Setup:

  • To a dry Schlenk tube or reaction vial, add the aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add the palladium precursor, for example, palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) and the ligand, this compound (2-10 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and water.[3]

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 80-110 °C) and monitor the progress by TLC or GC-MS.[3]

Work-up Procedure:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle:

Suzuki_Coupling Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition ArX Ar-X ArX->PdII Transmetalation Ar-Pd(II)-R(L_n) PdII->Transmetalation Transmetalation Boronic R-B(OH)₂ Boronic->Transmetalation Base Base Base->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R Transmetalation->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[4] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[5]

General Experimental Protocol:

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), the amine (1.1-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 eq) to a dry Schlenk tube.

  • Add a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%), and the ligand, this compound (2-6 mol%).

  • Add an anhydrous, degassed solvent such as toluene or THF.[5]

  • Seal the tube and heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up Procedure:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Catalytic Cycle:

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n PdII_X Ar-Pd(II)-X(L_n) Pd0->PdII_X Oxidative Addition ArX Ar-X ArX->PdII_X PdII_Amido [Ar-Pd(II)-NR₂(L_n)] PdII_X->PdII_Amido Amine Coordination & Deprotonation Amine R₂NH Amine->PdII_Amido Base Base Base->PdII_Amido PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

III. Heck Reaction

The Mizoroki-Heck reaction facilitates the formation of a C-C bond between an unsaturated halide (or triflate) and an alkene.[6] It is a valuable tool for the synthesis of substituted alkenes.[7]

General Experimental Protocol:

Reaction Setup:

  • To a Schlenk tube or a sealed reaction vessel, add the aryl halide (1.0 eq), the alkene (1.1-2.0 eq), and a base, which is typically a tertiary amine like triethylamine (Et₃N) or a carbonate like potassium carbonate (K₂CO₃) (1.2-2.0 eq).[8]

  • Add the palladium source, for instance, palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), and the ligand, this compound (2-10 mol%).

  • Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.[8]

  • Degas the mixture by bubbling with an inert gas.

  • Seal the vessel and heat the reaction to 80-140 °C.

  • Monitor the reaction by GC-MS or TLC.

Work-up Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water to remove the base and any inorganic salts.

  • Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Catalytic Cycle:

Heck_Reaction Pd0 Pd(0)L_n PdII_X Ar-Pd(II)-X(L_n) Pd0->PdII_X Oxidative Addition ArX Ar-X ArX->PdII_X Insertion R-CH(PdL_n)-CH₂Ar PdII_X->Insertion Carbopalladation Alkene R-CH=CH₂ Alkene->Insertion Elimination Ar-CH=CH-R Insertion->Elimination β-Hydride Elimination PdH H-Pd(II)-X(L_n) Insertion->PdH β-Hydride Elimination PdH->Pd0 Reductive Elimination Base Base Base->Pd0

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Data Presentation

As no specific experimental data for the use of this compound in cross-coupling reactions was found, a table of quantitative data cannot be provided. Researchers are encouraged to perform their own optimization studies to determine the efficacy of this compound as a ligand, focusing on parameters such as:

  • Catalyst Loading: The amount of palladium precursor and ligand.

  • Base: The type and amount of base used.

  • Solvent: The choice of solvent or solvent mixture.

  • Temperature: The reaction temperature.

  • Reaction Time: The duration of the reaction.

The performance should be evaluated based on reaction yield, selectivity, and turnover number (TON).

Conclusion

While the direct application of this compound in cross-coupling reactions is not documented in the surveyed literature, its structure suggests potential as a ligand. The protocols and mechanistic diagrams provided for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions offer a starting point for researchers to explore its utility. Systematic screening and optimization are necessary to determine if this compound can serve as an effective ligand in these important synthetic transformations.

References

2-Benzylamino-4-methylpyridine as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-Benzylamino-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of this compound as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The document outlines its synthesis, potential applications in kinase inhibition, and detailed experimental protocols.

Overview of this compound

This compound (CAS: 58088-62-3) is a substituted pyridine derivative that serves as a valuable scaffold in medicinal chemistry.[1][2] Its structure combines the biologically significant 2-aminopyridine motif with a benzyl group, making it an attractive starting point for developing novel therapeutics. The 2-aminopyridine core is a well-established pharmacophore found in numerous kinase inhibitors, while the benzyl group can be modified to explore structure-activity relationships (SAR) and optimize compound properties.[3] While direct literature on this specific building block is limited, its constituent parts are prevalent in a variety of biologically active molecules, particularly kinase inhibitors and other targeted therapies.

Chemical Properties:

  • Molecular Formula: C₁₃H₁₄N₂[1][2]

  • Molecular Weight: 198.26 g/mol [1][2]

  • Melting Point: 98-100 °C[1][2]

Synthesis of this compound

Protocol: Synthesis via N-Alkylation

This protocol describes the synthesis from 2-amino-4-methylpyridine and benzyl chloride.

Materials:

  • 2-Amino-4-methylpyridine

  • Benzyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-methylpyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

dot

cluster_synthesis Synthesis Workflow 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Reaction N-Alkylation (NaH, DMF) 2-Amino-4-methylpyridine->Reaction Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Proposed STAT6 Inhibition Pathway IL-4_IL-13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL-4_IL-13->Receptor JAK JAK Activation Receptor->JAK STAT6_P STAT6 Phosphorylation JAK->STAT6_P STAT6_Dimer STAT6 Dimerization STAT6_P->STAT6_Dimer Nucleus Nuclear Translocation STAT6_Dimer->Nucleus Gene_Expression Target Gene Expression (e.g., Th2 differentiation) Nucleus->Gene_Expression Inhibitor 2-Benzylamino-4- methylpyridine Derivative Inhibitor->STAT6_P cluster_workflow Drug Discovery Workflow Start 2-Benzylamino- 4-methylpyridine Library Library Synthesis (e.g., Suzuki, Buchwald-Hartwig, Amide Coupling) Start->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

References

safe handling and storage procedures for 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling and storage of 2-Benzylamino-4-methylpyridine (CAS No: 58088-62-3), a compound often utilized in chemical synthesis and drug discovery. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Identification and Properties

PropertyValueReference
Chemical Name This compound[1]
CAS Number 58088-62-3[1]
Molecular Formula C13H14N2[1][2]
Molecular Weight 198.26 g/mol [1][2]
Melting Point 98-100 °C[1][2]
Density 1.084 ± 0.06 g/cm3 (Predicted)[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and the corresponding precautionary statements.

Hazard ClassHazard StatementPrecautionary Statement (Prevention)Precautionary Statement (Response)Precautionary Statement (Storage)Precautionary Statement (Disposal)
Skin Irritation, Category 2H315: Causes skin irritationP264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P317: If skin irritation occurs: Get medical help.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Eye Irritation, Category 2AH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory system)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P319: Get medical help if you feel unwell.[1]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1]P501: Dispose of contents/container to an approved waste disposal plant.[1]
Acute Toxicity, Oral, Category 3H301: Toxic if swallowedP264: Wash hands thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] P330: Rinse mouth.[3]
Acute Toxicity, Dermal, Category 3H311: Toxic in contact with skinP280: Wear protective gloves/protective clothing.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P361: Remove/Take off immediately all contaminated clothing.[3]

Note: Some hazard classifications are based on the closely related compound 2-Amino-4-methylpyridine and should be considered as potential hazards for this compound.

Experimental Protocols: Safe Handling

A comprehensive assessment of PPE is essential. The following diagram outlines the minimum required PPE.

PPE_Workflow cluster_ppe Minimum Required PPE Eye_Protection Chemical safety goggles or face shield (EN166) Hand_Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) Body_Protection Laboratory coat Respiratory_Protection Use in a chemical fume hood. If not available, a NIOSH/MSHA approved respirator with appropriate cartridges.

Caption: Minimum Personal Protective Equipment (PPE) for handling this compound.

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5]

  • Avoidance of Contact: Avoid contact with skin, eyes, and clothing.[1][6] Do not breathe dust or vapors.[1][5][6]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1]

  • Static Discharge: Take precautionary measures against static discharge.

Storage Procedures

Proper storage is critical to maintain the stability and integrity of this compound.

ParameterRecommendation
Temperature Store in a cool, dry place.[1]
Ventilation Store in a well-ventilated area.[1][4]
Container Keep container tightly closed.[1][4]
Security Store locked up.[1]

To prevent hazardous reactions, avoid storing this compound with the following:

  • Strong oxidizing agents[4][5]

  • Strong acids[5]

  • Acid anhydrides[5]

  • Acid chlorides[5]

The following flowchart details the appropriate storage protocol.

Storage_Protocol Start Receive Compound Check_Container Inspect Container for Damage Start->Check_Container Damaged Container Damaged? Check_Container->Damaged Quarantine Quarantine and Report Damaged->Quarantine Yes Select_Location Select Cool, Dry, Well-Ventilated and Secure Storage Area Damaged->Select_Location No Check_Incompatibles Check for Incompatible Materials Select_Location->Check_Incompatibles Incompatibles_Present Incompatibles Present? Check_Incompatibles->Incompatibles_Present Relocate Relocate Incompatible Materials Incompatibles_Present->Relocate Yes Store Store with Tightly Closed Lid Incompatibles_Present->Store No Relocate->Store Log Log in Inventory Store->Log

Caption: Protocol for the safe storage of this compound.

Emergency Procedures

Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][4]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
Ingestion Rinse mouth. Immediately call a POISON CENTER or doctor.[3][6]
  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal.[5] For liquid spills, soak up with inert absorbent material and place in a closed container for disposal.[4]

  • Cleaning: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1][4]

The decision-making process for responding to a spill is illustrated below.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Small_Spill Small & Controllable? Assess->Small_Spill Large_Spill Evacuate Area Call Emergency Response Small_Spill->Large_Spill No Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Contain Contain Spill with Inert Material Don_PPE->Contain Collect Collect Spilled Material Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: Decision workflow for responding to a this compound spill.

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national and international regulations.[1] It is recommended to use a licensed professional waste disposal service to dispose of this material.[4]

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always refer to the most current Safety Data Sheet (SDS) for this compound before use. All personnel handling this chemical must be adequately trained in its safe handling and emergency procedures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Benzylamino-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for improving reaction yields and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the palladium-catalyzed synthesis of this compound from 2-halo-4-methylpyridine and benzylamine, primarily via the Buchwald-Hartwig amination reaction.

Q1: My reaction shows low or no conversion of the starting materials. What are the primary causes?

A1: Low or no conversion in a Buchwald-Hartwig reaction, especially with a 2-chloropyridine substrate, is a common problem. The oxidative addition of the carbon-chlorine bond to the palladium(0) catalyst is often the rate-limiting step due to the bond's strength compared to C-Br or C-I bonds.

Initial Troubleshooting Steps:

  • Catalyst System: Ensure your palladium source and ligand are active and appropriate. For challenging substrates like 2-chloropyridines, standard ligands may be ineffective.

    • Palladium Source: Use a reliable palladium precursor. Pre-catalysts that easily form the active Pd(0) species are often more efficient.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands designed for C-Cl bond activation. Recommended ligands include biarylphosphines (e.g., RuPhos, BrettPhos) or ferrocene-based ligands.

  • Reaction Conditions:

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) using degassed solvents.

    • Temperature: Higher temperatures (typically 80-110 °C) are often required to facilitate the oxidative addition of the 2-chloropyridine.

  • Reagent Quality:

    • Solvent: Use anhydrous, high-purity solvents. Common choices include toluene, 1,4-dioxane, or THF.

    • Base: The base must be strong, non-nucleophilic, and anhydrous. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with sensitive functional groups.

Q2: I am observing a significant amount of hydrodehalogenation, where the chloro group is replaced by hydrogen. How can I minimize this side reaction?

A2: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It can arise from the β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination.[1]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is critical. Bulky phosphine ligands can sterically hinder the conformation required for β-hydride elimination, favoring the productive reductive elimination pathway.

  • Base Purity: Ensure the use of a high-purity, anhydrous base. Traces of moisture or hydroxide can promote this side reaction.

  • Amine Stoichiometry: Using a slight excess of benzylamine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling.

  • Temperature Control: While high temperatures may be needed for activation, excessive heat can sometimes promote side reactions. An optimization study to find the lowest effective temperature is recommended.

Q3: My purification is difficult, and I have persistent impurities. What are the likely side products and how can I remove them?

A3: Besides hydrodehalogenation, other side products can complicate purification. These may include products from ligand degradation or reactions involving the starting materials.

Common Impurities and Purification Strategy:

  • Unreacted Starting Material: If the reaction did not go to completion, you will have leftover 2-chloro-4-methylpyridine and benzylamine.

  • Hydrodehalogenation Product: 4-methylpyridine.

  • Purification Protocol: A standard workup involves quenching the reaction, followed by extraction and chromatographic purification.

    • After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then a saturated brine solution to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue using flash column chromatography on silica gel. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective for separating the product from less polar impurities like the hydrodehalogenation byproduct and more polar impurities like residual benzylamine.

Data Presentation: Impact of Reaction Conditions on Yield

The selection of catalyst, ligand, base, and solvent is crucial for maximizing the yield of this compound. The following table summarizes reported yields for analogous Buchwald-Hartwig amination reactions, providing a baseline for optimization.

Aryl HalideAminePd-Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotolueneBenzylamine(NHC)Pd(allyl)Cl (3)-LHMDS (1.5)Dioxane700.540
4-ChloroanisoleMorpholine(NHC)Pd(allyl)Cl (3)-LHMDS (1.5)Dioxane250.1649
2-ChlorotolueneMorpholine(NHC)Pd(allyl)Cl (3)-LHMDS (1.5)Dioxane250.494
4-BromoanisoleMorpholine(NHC)Pd(allyl)Cl (3)-LHMDS (1.5)Dioxane250.0890
Aryl BromideAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108High

Data adapted from representative Buchwald-Hartwig amination procedures. LHMDS = Lithium bis(trimethylsilyl)amide, (NHC)Pd(allyl)Cl = N-Heterocyclic Carbene Palladium Allyl Chloride Precatalyst, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. Note that yields are highly substrate-specific and these values serve as a guide.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination.

Materials:

  • 2-Chloro-4-methylpyridine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with argon (this cycle should be repeated three times if not in a glovebox). Add anhydrous toluene, followed by 2-chloro-4-methylpyridine (1.0 equiv) and benzylamine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove insoluble salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visual Guides

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the key steps in the catalytic cycle, providing a visual understanding of the reaction mechanism.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L)n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + HNR'R'' PdAmine [Ar-Pd(II)(NHR'R'')(L)n]+X- AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot Amido Ar-Pd(II)-NR'R''(L)n Deprot->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Product) RedElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for diagnosing and resolving issues of low reaction yield.

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Is the atmosphere strictly inert? Start->Check_Inert Fix_Inert Action: Improve degassing and use inert gas balloon. Check_Inert->Fix_Inert No Check_Reagents Are reagents anhydrous & pure? Check_Inert->Check_Reagents Yes Fix_Inert->Check_Reagents Fix_Reagents Action: Use freshly dried solvents & high-purity base. Check_Reagents->Fix_Reagents No Check_Catalyst Is the catalyst system optimal for C-Cl activation? Check_Reagents->Check_Catalyst Yes Fix_Reagents->Check_Catalyst Fix_Catalyst Action: Screen bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). Increase catalyst loading. Check_Catalyst->Fix_Catalyst No Check_Temp Is the temperature high enough? Check_Catalyst->Check_Temp Yes Fix_Catalyst->Check_Temp Fix_Temp Action: Increase temperature (e.g., to 100-110 °C). Check_Temp->Fix_Temp No Success Yield Improved Check_Temp->Success Yes Fix_Temp->Success

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Purification of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Benzylamino-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities largely depend on the synthetic route. However, they typically include unreacted starting materials such as 2-amino-4-methylpyridine and benzyl bromide or benzyl alcohol. Side products from over-alkylation or other secondary reactions may also be present.

Q2: What is the reported melting point of pure this compound?

A2: The reported melting point of this compound is in the range of 98-100 °C[1][2]. A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for determining the percentage of purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying structurally similar impurities.

Q4: My purified this compound is a yellow or brown solid. Is this normal?

A4: Pure this compound is typically a colorless or off-white solid. A yellow or brown coloration often indicates the presence of oxidized impurities or residual starting materials. Further purification is recommended to achieve a higher purity product.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The cooling process is too rapid, the solution is too concentrated, or the chosen solvent is inappropriate.1. Ensure the solution cools slowly to room temperature before placing it in an ice bath.[3] 2. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly. 3. Try a different solvent or a solvent mixture. For instance, if using a single solvent like ethanol, try a mixture like ethanol/water where the compound is less soluble in water.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or crystallization is slow to initiate.1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.[3] 3. If available, add a seed crystal of pure this compound.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent at room temperature.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Poor purity after recrystallization. The chosen solvent did not effectively differentiate between the product and the impurities (i.e., impurities were also insoluble or co-crystallized).1. Select a solvent in which the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration) at the recrystallization temperatures. 2. Consider a preliminary purification step, such as an acid-base extraction, to remove impurities with different chemical properties.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of spots on the column (co-elution). The eluent system is not optimized, or the column is overloaded.1. Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. 2. If the impurity is significantly less polar, start with a non-polar solvent and gradually increase the polarity (gradient elution).[4] 3. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).[3]
Streaking or tailing of the compound on the column. The compound may be too polar for the silica gel, or it might be interacting strongly with the stationary phase. The sample was loaded in a solvent that is too polar.1. Add a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the eluent to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel. 2. Dissolve and load the sample in a minimal amount of a low-polarity solvent or the initial eluent.
The compound is not eluting from the column. The eluent is not polar enough to move the compound down the column.1. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Cracks or channels in the silica gel bed. The column was not packed properly.1. Ensure the silica gel is packed as a uniform slurry and that the bed is never allowed to run dry.[3][5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying solid crude this compound with a moderate level of purity.

  • Solvent Selection: Based on the principle of "like dissolves like," polar protic solvents are a good starting point. Test the solubility of a small amount of the crude product in solvents like ethanol, isopropanol, and acetonitrile. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve complete dissolution at the solvent's boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Pure crystals should begin to form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter, then transfer them to a watch glass or drying oven to remove any remaining solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating this compound from impurities with different polarities.

  • Eluent Selection: Use TLC to determine an appropriate eluent system. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. A good starting point for TLC analysis is a 4:1 mixture of hexanes:ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.

    • Pour the slurry into the column and gently tap to ensure even packing without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect the eluate in separate fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow crude_product Crude 2-Benzylamino- 4-methylpyridine purity_check1 Purity Assessment (TLC, ¹H NMR) crude_product->purity_check1 acid_base_extraction Acid-Base Extraction (Optional Pre-purification) crude_product->acid_base_extraction If acidic/basic impurities present recrystallization Recrystallization purity_check1->recrystallization High Purity (>90%) column_chromatography Column Chromatography purity_check1->column_chromatography Low Purity or Complex Mixture purity_check2 Purity Assessment (HPLC, GC-MS, mp) recrystallization->purity_check2 column_chromatography->purity_check2 acid_base_extraction->purity_check1 purity_check2->column_chromatography Fails Specs pure_product Pure Product (>98%) purity_check2->pure_product Meets Specs

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out slow_cool Cool Slower / Add More Solvent oiling_out->slow_cool Yes no_crystals No Crystals Form? oiling_out->no_crystals No slow_cool->oiling_out concentrate Concentrate Solution / Scratch Flask no_crystals->concentrate Yes low_purity Purity Still Low? no_crystals->low_purity No concentrate->no_crystals change_solvent Change Solvent System low_purity->change_solvent Yes success Successful Crystallization low_purity->success No change_solvent->start

Caption: Troubleshooting logic for recrystallization issues.

References

common side reactions in the synthesis of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-Benzylamino-4-methylpyridine. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-methylpyridine and benzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methylpyridine with benzylamine. In this reaction, the amino group of benzylamine acts as a nucleophile, displacing the chloride on the pyridine ring.

Q2: What are the potential side reactions I should be aware of during the synthesis of this compound?

Several side reactions can occur, leading to impurities and a lower yield of the desired product. The most common side reactions include:

  • Over-alkylation (Dibenzylation): The product, this compound, is also a secondary amine and can react with another molecule of benzylamine, leading to the formation of a dibenzylamino-pyridine byproduct. This is more likely to occur if an excess of benzylamine is used or at higher reaction temperatures.

  • Formation of 2,6-Disubstituted Byproduct: If the starting material, 2-chloro-4-methylpyridine, contains impurities such as 2,6-dichloro-4-methylpyridine, a corresponding disubstituted byproduct, 2,6-bis(benzylamino)-4-methylpyridine, can be formed.[1] This impurity can be challenging to separate from the desired product.[1]

  • Hydrolysis of Starting Material: If water is present in the reaction mixture, 2-chloro-4-methylpyridine can undergo hydrolysis to form 4-methyl-2-pyridone.

Q3: How can I minimize the formation of the dibenzylated byproduct?

Controlling the reaction stoichiometry is crucial. Using a slight excess of 2-chloro-4-methylpyridine relative to benzylamine can help to minimize the dialkylation product. Additionally, carrying out the reaction at a moderate temperature and for a controlled duration can also favor the mono-substituted product.

Q4: What are the recommended purification methods to remove these side products?

Purification of this compound from the reaction mixture typically involves the following steps:

  • Aqueous Work-up: The reaction mixture is first treated with an aqueous solution to remove any inorganic salts and water-soluble impurities.

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.

  • Column Chromatography: The most effective method for separating the desired product from unreacted starting materials and side products is silica gel column chromatography. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or no yield of this compound 1. Inactive 2-chloro-4-methylpyridine. 2. Insufficient reaction temperature. 3. Poor quality of benzylamine. 4. Inappropriate solvent.1. Check the purity of the starting material. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Use freshly distilled benzylamine. 4. Ensure a suitable polar aprotic solvent like DMF or DMSO is used.
Significant amount of dibenzylated byproduct 1. Excess of benzylamine. 2. High reaction temperature or prolonged reaction time.1. Use a slight excess of 2-chloro-4-methylpyridine. 2. Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.
Presence of 4-methyl-2-pyridone impurity 1. Water in the reaction mixture.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult to separate product from a persistent impurity 1. Formation of an isomeric byproduct. 2. Presence of 2,6-bis(benzylamino)-4-methylpyridine due to impure starting material.1. Optimize the column chromatography conditions (e.g., try a different solvent system or a different stationary phase). 2. Check the purity of the 2-chloro-4-methylpyridine starting material for di-chloro impurities.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Materials:

    • 2-chloro-4-methylpyridine

    • Benzylamine

    • A suitable base (e.g., potassium carbonate or triethylamine)

    • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Procedure:

    • To a solution of 2-chloro-4-methylpyridine (1.0 eq) in the chosen solvent, add the base (1.2 eq).

    • Add benzylamine (1.1 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine 2-chloro-4-methylpyridine, benzylamine, and base in solvent heat Heat and stir reaction mixture reactants->heat monitor Monitor progress by TLC/LC-MS heat->monitor workup Aqueous work-up and extraction monitor->workup purify Column chromatography workup->purify product This compound purify->product

Caption: A generalized workflow for the synthesis of this compound.

Side_Reactions cluster_products Potential Products start 2-chloro-4-methylpyridine + Benzylamine main_product Desired Product: This compound start->main_product Main Reaction side_product1 Side Product: Dibenzylated Adduct start->side_product1 Over-alkylation side_product2 Side Product: 4-methyl-2-pyridone (from hydrolysis) start->side_product2 Hydrolysis side_product3 Side Product: 2,6-bis(benzylamino)-4-methylpyridine start->side_product3 From Impurity

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Poor Reagent Quality start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Solvent start->cause3 solution1 Verify purity of starting materials and use fresh reagents cause1->solution1 solution2 Optimize reaction temperature cause2->solution2 solution3 Screen alternative polar aprotic solvents cause3->solution3

Caption: A troubleshooting guide for addressing low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Benzylamino-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound. The primary synthetic route discussed is the Palladium-catalyzed Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction typically involves the reaction of a 2-halo-4-methylpyridine (such as 2-chloro-4-methylpyridine or 2-bromo-4-methylpyridine) with benzylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: Why is my Buchwald-Hartwig amination of 2-chloro-4-methylpyridine resulting in a low yield?

A2: Low yields in this specific reaction are often attributed to one or more of the following factors:

  • Catalyst Poisoning: The nitrogen atom of the 2-halopyridine substrate can coordinate with the palladium catalyst, inhibiting its catalytic activity. This is a common challenge for this class of substrates.[1]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. For the less reactive 2-chloropyridines, bulky, electron-rich phosphine ligands are essential to promote the oxidative addition step.[2]

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required, especially when using aryl chlorides.[2]

  • Reaction Conditions: Aryl chlorides generally require higher reaction temperatures (typically 80-110 °C) to facilitate the rate-limiting oxidative addition of the C-Cl bond to the palladium center.[2]

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Inadequate inert atmosphere (e.g., nitrogen or argon) can lead to catalyst deactivation.[2]

Q3: I am observing significant hydrodehalogenation of my 2-chloro-4-methylpyridine starting material. How can I minimize this side reaction?

A3: Hydrodehalogenation (the replacement of the halogen with a hydrogen atom) is a common side reaction.[2] To minimize it:

  • Ensure Anhydrous Conditions: Trace amounts of water can promote this side reaction. Use thoroughly dried solvents and reagents.

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired amination and the undesired hydrodehalogenation. Screening different combinations can be beneficial.

  • Use a Slight Excess of Amine: Employing a slight excess of benzylamine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[2]

Q4: What are the best practices for purifying the crude this compound product?

A4: The crude product can be purified using standard techniques:

  • Filtration: After the reaction, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Aqueous Workup: Wash the filtrate with water and then with brine to remove residual base and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Column Chromatography: The most effective method for obtaining a highly pure product is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a suitable eluent system.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via Buchwald-Hartwig amination.

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive CatalystUse a pre-catalyst (e.g., XPhos Pd G3) for more reliable formation of the active Pd(0) species.[2] Increase catalyst loading to 3-5 mol%.
2. Inappropriate LigandFor 2-chloropyridines, use bulky, electron-rich biarylphosphine ligands like RuPhos, BrettPhos, or XPhos.[2]
3. Insufficiently Strong BaseUse a strong base such as NaOtBu or LHMDS.[2][3]
4. Low Reaction TemperatureIncrease the temperature to 100-110 °C, especially for 2-chloropyridine.[2]
5. Oxygen ContaminationEnsure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) using degassed solvents.[2]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of WaterUse anhydrous solvents and dry reagents thoroughly.
2. Suboptimal Reaction ParametersScreen different ligands and bases. Sometimes a less strong base like K₃PO₄ with a highly active catalyst can reduce side reactions.[2] Use a slight excess (1.2-1.5 eq.) of benzylamine.
Difficulty in Product Isolation 1. Emulsion during WorkupAdd more brine to the aqueous layer to help break the emulsion.
2. Product is an OilIf the product does not crystallize, purification by column chromatography is the best approach.
Reaction Mixture Turns Black 1. Catalyst DecompositionThis indicates the formation of palladium black, which is inactive. This can be caused by excessive temperature or prolonged reaction times. Consider lowering the temperature and monitoring the reaction progress more closely.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine with Benzylamine

This protocol is adapted from procedures for similar 2-bromopyridines.[3]

Materials:

  • 2-Bromo-4-methylpyridine

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., Xantphos, BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BrettPhos, 3 mol%), and the base (e.g., LHMDS, 1.4 eq.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the 2-Bromo-4-methylpyridine (1.0 eq.) and anhydrous, degassed solvent (e.g., THF, to make a 0.1-0.5 M solution).

  • Amine Addition: Add benzylamine (1.2 eq.) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables provide representative conditions for the Buchwald-Hartwig amination to form this compound. Note that yields are estimates based on similar reactions and may require optimization for specific experimental setups.[3]

Table 1: Reaction Conditions for the Amination of 2-Halo-4-methylpyridine

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Estimated Yield
12-Bromo-4-methylpyridinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.4)THF8012Moderate to Good
22-Chloro-4-methylpyridinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene11018Moderate

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Ligand Exchange Amido Palladium Amido Complex AmineCoord->Amido Deprotonation BaseH [Base-H]+X- Amido->Pd0 Reductive Elimination Product This compound Amido->Product ArylHalide 2-Halo-4-methylpyridine ArylHalide->OxAdd Amine Benzylamine Amine->AmineCoord Base Base Base->Amido

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low or No Yield Observed CheckInert Verify Inert Atmosphere (Ar/N2, Degassed Solvents) Start->CheckInert CheckTemp Increase Reaction Temperature (100-110 °C for Ar-Cl) CheckInert->CheckTemp If atmosphere is good CheckBase Evaluate Base Strength (Use NaOtBu or LHMDS) CheckTemp->CheckBase If temperature is sufficient CheckCatalyst Screen Catalyst/Ligand System CheckBase->CheckCatalyst If base is appropriate UsePrecatalyst Use Pre-catalyst (e.g., G3/G4 Palladacycle) CheckCatalyst->UsePrecatalyst BulkyLigand Use Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) CheckCatalyst->BulkyLigand IncreaseLoading Increase Catalyst Loading (up to 5 mol%) CheckCatalyst->IncreaseLoading Success Improved Yield UsePrecatalyst->Success BulkyLigand->Success IncreaseLoading->Success

References

stability issues with 2-Benzylamino-4-methylpyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering stability issues with 2-Benzylamino-4-methylpyridine under acidic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The primary stability concern for this compound in acidic solutions is its susceptibility to hydrolysis. The exocyclic C-N bond of the benzylamino group can be cleaved under acidic conditions, leading to the formation of degradation products. The pyridine ring itself is relatively stable, but the acidic environment can protonate the pyridine nitrogen, which may influence the reactivity of the substituents.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the benzylamino group. This would likely result in the formation of 4-methyl-2-aminopyridine and benzyl alcohol or benzaldehyde. The exact nature of the degradation products can depend on the specific acidic conditions (e.g., pH, temperature, and presence of oxidizing agents).

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH.[1][2][3][4] Generally, the rate of acid-catalyzed hydrolysis increases as the pH decreases (becomes more acidic). It is crucial to control the pH of your solutions to minimize degradation.[1] For many pyridine derivatives, maximum stability is often observed in the neutral to slightly acidic range.[5]

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the parent compound and its degradation products.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for identifying volatile degradation products.[7] It is essential to develop and validate a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from all potential degradation products.[9][10]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC-MS)
  • Possible Cause: Degradation of this compound due to improper sample handling or storage in an acidic environment.

  • Recommended Actions:

    • Verify Storage Conditions: Ensure that your samples and stock solutions are stored at the appropriate pH and temperature to minimize degradation.

    • Prepare Fresh Solutions: Always use freshly prepared solutions for analysis to avoid artifacts from aged or degraded samples.

    • Analyze a Freshly Opened Standard: Use a new, unopened container of this compound as a reference to confirm the identity of the main peak.

    • Characterize Impurity Peaks: If unknown peaks are present, use techniques like LC-MS or GC-MS to identify the potential degradation products, such as 4-methyl-2-aminopyridine and benzyl alcohol.

Issue 2: Low Assay or Purity Results
  • Possible Cause: Significant degradation of the compound has occurred.

  • Recommended Actions:

    • Conduct a Forced Degradation Study: Systematically expose the compound to various stress conditions (acid, base, heat, oxidation, light) to understand its degradation profile.[9][11][12][13] This will help in identifying the conditions under which the compound is least stable.

    • Optimize Formulation/Solvent pH: Based on the forced degradation results, adjust the pH of your formulation or solvent system to a range where the compound exhibits maximum stability.

    • Review Analytical Method: Ensure your analytical method is stability-indicating and accurately quantifies the parent compound in the presence of its degradants.

Data Presentation

The following table summarizes typical conditions used in forced degradation studies to evaluate the stability of a drug substance like this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and quantifying the degradation products.[9]

Stress ConditionTypical Experimental ParametersPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours4-methyl-2-aminopyridine, Benzyl alcohol, Benzaldehyde
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo be determined experimentally
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxide derivatives, other oxidation products
Thermal Degradation 60-80°C for 48-72 hoursTo be determined experimentally
Photostability ICH Q1B guidelines (exposure to light)To be determined experimentally

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M.

  • Incubation: Incubate the solution at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify the degradation products.

Mandatory Visualization

logical_relationship cluster_stability_issue Stability Issue Encountered cluster_investigation Troubleshooting & Investigation cluster_solution Resolution Unexpected Peaks Unexpected Peaks Forced Degradation Study Forced Degradation Study Unexpected Peaks->Forced Degradation Study Investigate Source Analytical Method Validation Analytical Method Validation Unexpected Peaks->Analytical Method Validation Verify Specificity Low Purity Low Purity Low Purity->Forced Degradation Study Characterize Degradants Characterize Degradants Forced Degradation Study->Characterize Degradants Identify Products Optimized Formulation Optimized Formulation Forced Degradation Study->Optimized Formulation Determine Stable Conditions Refined Analytical Method Refined Analytical Method Analytical Method Validation->Refined Analytical Method Established Degradation Pathway Established Degradation Pathway Characterize Degradants->Established Degradation Pathway

Caption: Troubleshooting workflow for stability issues.

experimental_workflow Start Start Prepare Sample Solution Prepare Sample Solution Start->Prepare Sample Solution Apply Stress Condition (e.g., 0.1M HCl, 60°C) Apply Stress Condition (e.g., 0.1M HCl, 60°C) Prepare Sample Solution->Apply Stress Condition (e.g., 0.1M HCl, 60°C) Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Apply Stress Condition (e.g., 0.1M HCl, 60°C)->Withdraw Aliquots at Time Points Neutralize Aliquots Neutralize Aliquots Withdraw Aliquots at Time Points->Neutralize Aliquots Analyze by HPLC Analyze by HPLC Neutralize Aliquots->Analyze by HPLC Quantify Degradation & Identify Products Quantify Degradation & Identify Products Analyze by HPLC->Quantify Degradation & Identify Products End End Quantify Degradation & Identify Products->End

Caption: Forced degradation experimental workflow.

signaling_pathway This compound This compound Protonation Protonation This compound->Protonation + H+ Hydrolysis Hydrolysis Protonation->Hydrolysis + H2O 4-methyl-2-aminopyridine 4-methyl-2-aminopyridine Hydrolysis->4-methyl-2-aminopyridine Benzyl_alcohol_benzaldehyde Benzyl alcohol / Benzaldehyde Hydrolysis->Benzyl_alcohol_benzaldehyde

Caption: Potential acidic degradation pathway.

References

troubleshooting guide for 2-Benzylamino-4-methylpyridine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzylamino-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds used extensively in medicinal chemistry as precursors for a wide range of biologically active molecules.[1][2] While specific, direct applications in drug development are not extensively documented in publicly available literature, its structure suggests potential as a versatile synthetic intermediate. The reactive secondary amine and the pyridine core make it a candidate for the synthesis of more complex molecules with potential therapeutic activities.[3] Aminopyridine derivatives have been investigated for various pharmacological effects.[1]

Q2: What are the main synthetic routes to this compound?

A2: The primary synthetic routes involve the formation of a carbon-nitrogen bond between a benzyl group and the 2-amino position of a 4-methylpyridine core. The two most common methods for this type of transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves reacting a 2-halo-4-methylpyridine (e.g., 2-bromo- or 2-chloro-4-methylpyridine) with benzylamine. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 4-positions towards nucleophilic attack.[4][5][6]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (2-halo-4-methylpyridine) and an amine (benzylamine).[7][8] This method is known for its broad substrate scope and tolerance of various functional groups.[7][8]

Q3: What are the key safety precautions when handling this compound?

A3: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9][10] It is important to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4][9][10] Personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, should be worn at all times.[9][10] Avoid breathing dust, fumes, or vapors.[9]

Q4: How should this compound be stored?

A4: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Some related aminopyridines are known to be hygroscopic and sensitive to air, so storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable to prevent degradation.[4]

Troubleshooting Guides

Synthesis

Q5: My Nucleophilic Aromatic Substitution (SNAr) reaction to synthesize this compound is showing low or no conversion. What are the possible causes and solutions?

A5: Low conversion in SNAr reactions of this type can be attributed to several factors.

  • Insufficient activation of the pyridine ring: The halogen at the 2-position needs to be a good leaving group. While chloro- and bromo-pyridines are commonly used, iodo-pyridines are more reactive.

  • Reaction conditions: These reactions often require elevated temperatures to proceed at a reasonable rate. Ensure the reaction is being heated sufficiently.

  • Base: A base is typically required to neutralize the hydrogen halide formed during the reaction. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is recommended to avoid competing reactions.

  • Solvent: A polar aprotic solvent like DMF or DMSO can help to stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.

Troubleshooting Workflow for Low Conversion in SNAr

start Low Conversion check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature check_temp->increase_temp No check_lg Is the leaving group (halogen) appropriate? check_temp->check_lg Yes end Improved Conversion increase_temp->end use_iodo Consider using 2-iodo-4-methylpyridine check_lg->use_iodo No check_base Is a suitable base present? check_lg->check_base Yes use_iodo->end add_base Add a non-nucleophilic base check_base->add_base No check_solvent Is the solvent appropriate? check_base->check_solvent Yes add_base->end use_polar_aprotic Switch to a polar aprotic solvent check_solvent->use_polar_aprotic No check_solvent->end Yes use_polar_aprotic->end

Caption: Troubleshooting workflow for low SNAr reaction conversion.

Q6: I am observing significant side product formation in my Buchwald-Hartwig amination. What are the common side reactions and how can I minimize them?

A6: Side reactions in Buchwald-Hartwig aminations of electron-deficient pyridines can be problematic.

  • Hydrodehalogenation: This is a common side reaction where the halogen on the pyridine ring is replaced by a hydrogen atom. This can be minimized by careful selection of the phosphine ligand and reaction conditions.[5]

  • Homocoupling of the amine: This can occur if the reaction conditions are too harsh.

  • Catalyst decomposition: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[5]

Problem Potential Cause Suggested Solution
Low YieldInactive catalystUse a pre-catalyst or ensure the active Pd(0) species is generated.
Poor ligand choiceFor electron-deficient pyridines, electron-rich and bulky phosphine ligands like Xantphos can be effective.[7]
Inappropriate baseStrong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[5]
Side Product FormationHydrodehalogenationOptimize the ligand and reaction temperature. Sometimes a milder base can help.[5]
Amine homocouplingLower the reaction temperature and ensure slow addition of the amine.
Inconsistent ResultsAir or moisture contaminationUse anhydrous and degassed solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[5]
Purification

Q7: I am having difficulty purifying this compound by column chromatography. What are some common issues and solutions?

A7: The basicity of the pyridine nitrogen can lead to tailing of the product on silica gel.

  • Tailing on silica gel: To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

  • Product solubility: Ensure the crude product is fully dissolved in a minimum amount of the loading solvent before applying it to the column.

  • Alternative purification methods: If column chromatography is not effective, consider acid-base extraction. The basic pyridine can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

Characterization

Q8: What are the expected NMR and other analytical data for this compound?

A8: The following data can be used for the characterization of this compound.

Property Value
Molecular FormulaC₁₃H₁₄N₂
Molecular Weight198.26 g/mol [11]
Melting Point98-100 °C (lit.)[10][11][12]
¹H NMR (CDCl₃)
Pyridine H (ortho to N)~7.9 ppm (d)
Benzyl CH₂~4.6 ppm (d)
Methyl CH₃~2.2 ppm (s)
¹³C NMR (CDCl₃)
Pyridine C (C=N)~159 ppm
Pyridine C (amino-substituted)~158 ppm
Benzyl CH₂~47 ppm
Methyl CH₃~21 ppm

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument. The data presented here is based on typical values for similar structures and available spectral data.[6][13][14]

Purity Assessment Workflow

start Synthesized Product tlc TLC Analysis start->tlc nmr ¹H and ¹³C NMR tlc->nmr ms Mass Spectrometry nmr->ms purity_check Assess Purity ms->purity_check pure Product is Pure purity_check->pure >98% impure Impurities Detected purity_check->impure <98% purify Further Purification impure->purify purify->tlc reactants 2-Chloro-4-methylpyridine + Benzylamine + Triethylamine reaction Reaction in DMF 100-120 °C, 12-24h reactants->reaction workup Aqueous Workup (EtOAc extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

References

Technical Support Center: Purification of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-Benzylamino-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

Common impurities can include unreacted starting materials such as 2-amino-4-methylpyridine and benzyl bromide (or other benzylating agents), over-benzylated byproducts, and residual solvents from the reaction. The impurity profile can vary significantly depending on the synthetic route used.[1]

Q2: What are the primary methods for purifying crude this compound?

The most common and effective purification methods for solid organic compounds like this compound are:

  • Recrystallization: This is often the simplest method if a suitable solvent is found.

  • Column Chromatography: This is a highly effective method for separating the desired compound from a mixture of impurities.[2]

  • Acid-Base Extraction: This technique takes advantage of the basicity of the pyridine nitrogen to separate it from non-basic impurities.

Q3: How do I choose the best purification method for my sample?

The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • For relatively pure material (>90%) with minor impurities, recrystallization is a good first choice.

  • If the crude product is a complex mixture with multiple impurities, column chromatography is generally the most effective method for achieving high purity.[2]

  • Acid-base extraction is a useful initial purification step to remove non-basic organic impurities before further purification by recrystallization or chromatography.[3]

Q4: What is a good solvent for the recrystallization of this compound?

Finding the ideal recrystallization solvent often requires some experimentation. A good starting point is to test common organic solvents such as ethanol, isopropanol, ethyl acetate, and hexane, or a two-solvent system like ethanol/water or ethyl acetate/hexane.[4][5] The goal is to find a solvent or solvent mixture in which the compound is soluble when hot but sparingly soluble at room temperature or below.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated.- Boil off some of the solvent to increase the concentration. - Add a small "seed" crystal of the pure compound. - Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[6]
The compound "oils out" instead of crystallizing. The melting point of the solid is lower than the boiling point of the solvent, or the compound is still too impure.- Try a lower-boiling point solvent. - Further purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low recovery of the purified product. - Too much solvent was used. - The crystals were washed with a solvent that was not cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Wash the collected crystals with a small amount of ice-cold solvent.[6]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities. The eluent system is not optimized.- Perform Thin Layer Chromatography (TLC) with various solvent mixtures (e.g., different ratios of hexane and ethyl acetate) to find an eluent that gives your product an Rf value of approximately 0.2-0.3.[2]
The compound is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).[7]
Cracked or channeled silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the loading or elution process.[6]

Quantitative Data on Purification

The following table provides an example of the expected purity that can be achieved for a similar compound, 2-amino-4-methylpyridine, using an acid-base extraction method. This can serve as a general benchmark for the effectiveness of this technique.

Purification MethodStarting PurityExpected Final PurityReference
Acid-Base ExtractionCrude>98.5%[3]
Column Chromatography70-90%>98%[6]
Recrystallization90-95%>99%[6]

Note: Purity is typically determined by analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for purifying solid this compound.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent. If not, try a different solvent or a two-solvent system.[8]

  • Dissolution: Place the crude this compound (with a melting point of 98-100 °C) in an Erlenmeyer flask.[9][10] Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper before transferring them to a vacuum oven for complete drying.[6]

Protocol 2: Column Chromatography

This protocol provides a general procedure for purifying this compound using silica gel column chromatography.

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) that separates the desired compound from impurities and gives the product an Rf value of ~0.2-0.3.[2]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles.

    • Add another layer of sand on top of the silica gel.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply gentle pressure to begin elution.

    • Collect the eluting solvent in fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.[6]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

This protocol is useful for removing non-basic organic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer which contains non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated sodium bicarbonate solution) until the solution is basic (pH > 8). The purified this compound will precipitate out.

  • Extraction and Isolation: Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

PurificationWorkflow cluster_start Crude Product Analysis cluster_methods Purification Methods cluster_end Final Product Start Crude 2-Benzylamino- 4-methylpyridine TLC TLC Analysis Start->TLC Recrystallization Recrystallization TLC->Recrystallization Simple Impurity Profile Column Column Chromatography TLC->Column Complex Mixture AcidBase Acid-Base Extraction TLC->AcidBase Non-Basic Impurities PureProduct Pure Product Recrystallization->PureProduct Column->PureProduct AcidBase->Recrystallization Analysis Purity Analysis (NMR, GC, HPLC) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Crude Product Dissolved in Hot Solvent Cooling Cool Solution Start->Cooling CrystalsForm Crystals Form? Cooling->CrystalsForm Success Collect Crystals (Pure Product) CrystalsForm->Success Yes Failure No Crystals / Oiling Out CrystalsForm->Failure No Troubleshoot Troubleshoot: - Concentrate Solution - Add Seed Crystal - Scratch Flask - Re-purify by another method Failure->Troubleshoot

Caption: Troubleshooting guide for the recrystallization process.

References

Technical Support Center: Scaling Up the Synthesis of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-Benzylamino-4-methylpyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through the coupling of a 2-halopyridine with benzylamine. Specifically, the reaction of 2-chloro-4-methylpyridine or 2-bromo-4-methylpyridine with benzylamine is a common approach. For enhanced efficiency, yield, and milder reaction conditions, the Palladium-catalyzed Buchwald-Hartwig amination is often the preferred method over traditional nucleophilic aromatic substitution (SNAr).[1][2]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • 2-Chloro-4-methylpyridine or 2-Bromo-4-methylpyridine : The bromo derivative is often more reactive in cross-coupling reactions, but the chloro derivative can be more cost-effective.[3][4]

  • Benzylamine : A readily available primary amine.

  • For Buchwald-Hartwig amination: A Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand) are required.[5][6]

  • A base is also necessary, with common choices being sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2]

Q3: What are the physical properties and safety considerations for this compound?

A3: this compound is a solid at room temperature with a melting point of approximately 98-100 °C.[7] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[7] The reaction should be carried out in a well-ventilated area or a fume hood.[7]

Troubleshooting Guides

Issue: Low or No Product Yield

Q4: My reaction yield is very low. What are the potential causes?

A4: Low yields in the synthesis of this compound can stem from several factors, particularly when using the Buchwald-Hartwig amination:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to air. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[2]

  • Inappropriate Ligand Choice: The choice of phosphine ligand is crucial and substrate-dependent. For electron-rich pyridines, sterically hindered and electron-rich ligands often give better results.[5]

  • Incorrect Base: The strength of the base can significantly impact the reaction. Stronger bases like NaOtBu are often used, but weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups.[1]

  • Low Reaction Temperature: The reaction typically requires heating, often in the range of 80-110 °C, to proceed at a reasonable rate.[2]

Issue: Formation of Side Products

Q5: I am observing significant impurity peaks in my crude product analysis (LC-MS/GC-MS). What are the likely side products?

A5: When scaling up, several side reactions can become more prominent:

  • Hydrodehalogenation: The starting 2-halo-4-methylpyridine can be reduced to 4-methylpyridine. This is often a competing pathway in palladium-catalyzed reactions.[5]

  • Double Benzylation: Although less common with primary amines, over-reaction on the product amine is a possibility under harsh conditions.

  • Homocoupling of Benzylamine: This can occur under certain catalytic conditions.

  • Isomeric Byproducts: If the starting 4-methylpyridine was synthesized via direct halogenation, isomeric impurities like 3-bromo-4-methylpyridine could be present and react to form the corresponding isomeric product.[4]

Issue: Difficulties in Product Purification

Q6: How can I effectively purify this compound on a large scale?

A6: Purification of pyridine derivatives can be challenging due to their basicity.

  • Acid-Base Extraction: This is a highly effective method for large-scale purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the basic pyridine nitrogen, moving it into the aqueous layer. The aqueous layer is then separated, washed with an organic solvent to remove non-basic impurities, and then the pH is adjusted with a base (e.g., NaOH) to precipitate the purified product.[8]

  • Column Chromatography: While effective for high purity, silica gel chromatography can be costly and time-consuming for large quantities. It is best reserved for final polishing if very high purity is required.[8]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity on a large scale.

Data Presentation

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterTypical RangeNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂Other palladium sources can also be used.
Catalyst Loading 1-5 mol%Should be optimized for scale-up; lower is better.
Ligand BINAP, Xantphos, Josiphos-typeLigand choice is critical and may require screening.
Ligand Loading 1.5-10 mol%Typically used in slight excess relative to the metal.
Base NaOtBu, K₂CO₃, Cs₂CO₃Choice depends on substrate compatibility.
Base Equivalents 1.4 - 2.0 eqAn excess is required to neutralize the generated acid.
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.
Temperature 80 - 110 °CReaction progress should be monitored (e.g., by LC-MS).[2]
Reaction Time 4 - 24 hoursVaries with substrate reactivity and temperature.

Table 2: Comparison of Purification Methods for Scale-Up

MethodTypical PurityTypical RecoveryProsCons
Acid-Base Extraction 85-95%>90%Highly scalable, cost-effective, removes non-basic impurities.[8]Does not remove structurally similar basic impurities.[8]
Recrystallization >98%60-85%Can provide very high purity, cost-effective at scale.Requires finding a suitable solvent system, potential for product loss.
Flash Chromatography >98%50-75%Highest resolution for impurity separation.[8]Slow, costly (solvents, silica), potential for product loss on the column.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

  • Inert Atmosphere: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.5 equivalents). Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reactants: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation. Add 2-bromo-4-methylpyridine (1.0 equivalent) followed by benzylamine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC).

  • Work-up: After the reaction is complete (typically 8-16 hours), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3x). The product will move into the aqueous layer as its hydrochloride salt.

  • Organic Wash: Combine the acidic aqueous layers and wash with the same organic solvent (1x) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 4 M NaOH solution) with stirring until the pH is between 9 and 10. The product will precipitate as a solid or oil.

  • Final Extraction: Extract the product back into an organic solvent (e.g., dichloromethane, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep Inert Atmosphere Setup (N2 or Ar) reagents Add Catalyst, Ligand, Base, 2-Bromo-4-methylpyridine, and Benzylamine in Toluene prep->reagents reaction Heat to 100°C Monitor by LC-MS reagents->reaction Catalysis quench Cool and Quench (aq. NH4Cl) reaction->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purification (Acid-Base Extraction or Chromatography) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product catalyst Check Catalyst Activity & Inert Atmosphere low_yield->catalyst Yes ligand Screen Different Phosphine Ligands catalyst->ligand conditions Optimize Temperature & Base Strength ligand->conditions side_product Identify Side Products (GC-MS/NMR) impure_product->side_product Yes hydrodehalogenation Hydrodehalogenation? (4-methylpyridine) side_product->hydrodehalogenation isomers Isomeric Impurities? side_product->isomers optimize_purification Optimize Purification (Acid-Base Extraction) hydrodehalogenation->optimize_purification check_sm_purity Check Starting Material Purity isomers->check_sm_purity

Caption: Troubleshooting decision tree for synthesis scale-up.

References

challenges in the characterization of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 2-Benzylamino-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the characterization of this compound?

A1: The primary challenges in characterizing this compound revolve around ensuring its purity, stability, and unambiguous structural identification. Key issues include:

  • Presence of process-related impurities: Starting materials and by-products from the synthesis can co-elute with the main compound in chromatographic analyses.

  • Potential for degradation: The benzylamino moiety can be susceptible to oxidative and photolytic degradation.

  • Hygroscopicity: Like many pyridine derivatives, this compound may absorb moisture, affecting accurate weighing and potentially leading to hydrolysis under certain conditions.

Q2: What are the expected starting materials and potential process-related impurities?

A2: A common synthetic route to this compound is the nucleophilic substitution of 2-chloro-4-methylpyridine with benzylamine. Therefore, potential impurities include:

  • Unreacted starting materials: 2-chloro-4-methylpyridine and benzylamine.

  • By-products: Di-benzylation products or other side-reaction products.

  • Reagents from workup: Residual acids or bases used for neutralization and extraction.

Q3: How can I confirm the identity and structure of this compound?

A3: A combination of spectroscopic techniques is essential for unambiguous structural confirmation. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the connectivity of the benzyl and methylpyridine moieties.[1][2]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as N-H and C-N bonds.

Q4: Is this compound susceptible to degradation?

A4: Yes, the benzylamine functional group can be prone to degradation. Benzylamines can undergo oxidation, which may lead to the formation of benzaldehyde and 2-amino-4-methylpyridine.[3] It is also advisable to protect the compound from light to prevent potential photolytic degradation.

Troubleshooting Guides

Problem 1: Poor peak shape or unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Co-elution with impurities Modify the mobile phase gradient or composition to improve separation. Consider a different stationary phase (e.g., phenyl-hexyl instead of C18).
Interaction with column silanols Add a competing base, such as triethylamine (TEA), to the mobile phase to improve peak shape.
On-column degradation Ensure the mobile phase pH is compatible with the compound's stability.
Sample solvent effects Dissolve the sample in the mobile phase to avoid peak distortion.
Problem 2: Inconsistent results in quantitative analysis.
Possible Cause Troubleshooting Step
Hygroscopicity of the compound Dry the reference standard and sample under vacuum before weighing. Store the compound in a desiccator.
Degradation of stock solutions Prepare fresh stock solutions daily and protect them from light.
Incomplete sample dissolution Use a suitable solvent and ensure complete dissolution with sonication if necessary.
Problem 3: Difficulty in identifying unknown peaks in the chromatogram.
Possible Cause Troubleshooting Step
Process-related impurity Analyze starting materials and by-products by the same HPLC method to identify their retention times.
Degradation product Perform forced degradation studies to intentionally generate and identify potential degradants.
Instrumental artifacts Inject a blank (solvent) to rule out ghost peaks from the system.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its impurities and degradation products.

Parameter Recommended Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute the main peak and any potential impurities.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to generate potential degradation products for method validation.[4][5][6][7]

Stress Condition Methodology
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 105 °C for 48 hours
Photolytic Degradation Solution exposed to ICH-compliant light conditions

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_stability Stability Assessment synthesis Synthesis of this compound purification Purification synthesis->purification hplc HPLC Purity purification->hplc forced_degradation Forced Degradation Studies hplc->forced_degradation nmr NMR Spectroscopy ms Mass Spectrometry ftir FTIR Spectroscopy stability_testing Long-term Stability forced_degradation->stability_testing

Caption: A general workflow for the synthesis, characterization, and stability assessment of this compound.

logical_relationship cluster_impurities Potential Impurities cluster_degradants Potential Degradants main_compound This compound start_mat Starting Materials (e.g., 2-chloro-4-methylpyridine, benzylamine) main_compound->start_mat arise from synthesis byproducts Synthesis By-products main_compound->byproducts arise from synthesis oxidation Oxidation Products (e.g., Benzaldehyde, 2-Amino-4-methylpyridine) main_compound->oxidation can degrade to hydrolysis Hydrolysis Products main_compound->hydrolysis can degrade to

Caption: Logical relationship between this compound and its potential impurities and degradation products.

References

enhancing the reactivity of 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzylamino-4-methylpyridine. The following information is designed to address common challenges and enhance the reactivity of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: The reactivity of this compound is governed by several factors:

  • Pyridine Ring: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 6-positions. However, the substituents significantly modify this reactivity.

  • Amino Group: The 2-benzylamino group can act as a directing group in various transition metal-catalyzed reactions, facilitating functionalization at the C3 position of the pyridine ring or on the benzyl group.[1]

  • Methyl Group: The 4-methyl group is an electron-donating group, which increases the electron density of the pyridine ring.[2][3] This can enhance the ring's nucleophilicity compared to unsubstituted 2-aminopyridine.

  • Nitrogen Lone Pairs: Both the pyridine and amino nitrogens have lone pairs of electrons that can coordinate to metal catalysts, influencing the reaction's outcome.

Q2: How can I enhance the nucleophilicity of the amino group in this compound for N-alkylation or N-arylation reactions?

A2: To enhance the nucleophilicity of the amino group, deprotonation is the most effective strategy. Using a strong base will generate the corresponding amide anion, which is a much more potent nucleophile.

  • Choice of Base: Strong bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi) are commonly used. The choice of base may depend on the specific reaction and the presence of other functional groups.

  • Reaction Conditions: These reactions are typically carried out in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the strong base and the resulting anion.

Q3: What strategies can be employed to achieve C-H functionalization of the pyridine ring in this compound?

A3: Directed C-H activation is a powerful method for functionalizing the pyridine ring. The existing benzylamino group can serve as a directing group.

  • Palladium-Catalyzed C-H Arylation: This can be a viable method, though pyridines can be challenging substrates due to their Lewis basicity which can deactivate the catalyst.[4] The use of specific ligands and additives can overcome this.

  • Directed Lithiation: A common strategy for activating specific C-H bonds is directed ortho-lithiation. By treating this compound with a strong lithium base like LDA or n-BuLi, it is possible to selectively deprotonate the C3 position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Potential Cause Troubleshooting Step Rationale
Catalyst Deactivation Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled solvents and degas the reaction mixture.Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen and moisture.
Ligand Choice Screen a variety of phosphine ligands (e.g., BINAP, XPhos, SPhos).The ligand plays a crucial role in the stability and activity of the palladium catalyst. The optimal ligand can vary significantly with the substrate.
Base Incompatibility Test different bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃.The strength and solubility of the base can significantly impact the reaction rate and yield.
Incorrect Temperature Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to catalyst decomposition.Finding the optimal temperature balances reaction kinetics and catalyst stability.

Issue 2: Poor Regioselectivity in C-H Functionalization

Potential Cause Troubleshooting Step Rationale
Steric Hindrance Modify the directing group or the coupling partner to alter steric interactions.Steric bulk can influence which C-H bond is most accessible for activation.
Electronic Effects Introduce or modify substituents on the pyridine ring or the benzyl group.Electron-donating or -withdrawing groups can alter the acidity and reactivity of different C-H bonds.
Reaction Conditions Vary the solvent, temperature, and catalyst/ligand system.The reaction environment can influence the transition states leading to different regioisomers.

Experimental Protocols

Protocol 1: Directed ortho-Lithiation and Silylation of this compound

This protocol describes the enhancement of reactivity via deprotonation at the C3 position followed by quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol, 1.1 equivalents) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (1.2 mmol, 1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields for N-Arylation of 2-Aminopyridine Derivatives
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene10085
24-ChlorobenzonitrilePd(OAc)₂ (5)XPhos (10)K₃PO₄Dioxane11078
31-IodonaphthaleneCuI (10)L-proline (20)K₂CO₃DMSO12065

This table presents representative data for similar reactions and should be used as a guideline for optimizing reactions with this compound.

Visualizations

Experimental Workflow for Directed Lithiation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Lithiation and Quenching cluster_workup Workup and Purification A 1. Add this compound and anhydrous THF to a flask B 2. Cool to -78 °C A->B Inert Atmosphere C 3. Add n-BuLi dropwise B->C Initiate Lithiation D 4. Stir for 1 hour at -78 °C C->D E 5. Add Electrophile (e.g., TMSCl) D->E F 6. Warm to room temperature E->F G 7. Quench with aq. NH₄Cl F->G Proceed to Workup H 8. Extract with organic solvent G->H I 9. Dry and concentrate H->I J 10. Purify by chromatography I->J

Caption: Workflow for directed lithiation and electrophilic quench.

Proposed Mechanism for Directed ortho-Lithiation

lithiation_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation reactant This compound intermediate Lithiated Intermediate (anion at C3) reactant->intermediate Deprotonation at C3 base n-BuLi product 3-Substituted Product intermediate->product Nucleophilic Attack electrophile Electrophile (E+)

Caption: Mechanism of directed ortho-lithiation.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Reaction Yield check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents check_catalyst Check Catalyst System start->check_catalyst temp Optimize Temperature check_conditions->temp time Vary Reaction Time check_conditions->time atmosphere Ensure Inert Atmosphere check_conditions->atmosphere purity Verify Reagent Purity check_reagents->purity solvent Use Anhydrous Solvent check_reagents->solvent base Screen Different Bases check_reagents->base loading Adjust Catalyst Loading check_catalyst->loading ligand Screen Ligands check_catalyst->ligand pre_activation Consider Catalyst Pre-activation check_catalyst->pre_activation solution Improved Yield temp->solution time->solution atmosphere->solution purity->solution solvent->solution base->solution loading->solution ligand->solution pre_activation->solution

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

A Comparative Analysis of 2-Benzylamino-4-methylpyridine and Other Bioactive Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile structure and ability to interact with a wide range of biological targets. This guide provides a comparative overview of 2-Benzylamino-4-methylpyridine against other notable pyridine derivatives with established biological activities, including kinase inhibition and nitric oxide synthase inhibition. While quantitative biological data for this compound is not extensively available in public literature, this guide leverages data from structurally related compounds to provide a valuable comparative context for researchers.

Introduction to this compound

This compound is a disubstituted pyridine derivative featuring a benzylamino group at the 2-position and a methyl group at the 4-position. Its chemical structure suggests potential for biological activity, as the 2-aminopyridine moiety is a well-known pharmacophore. The benzyl group introduces lipophilicity, which can influence its pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

  • IUPAC Name: N-benzyl-4-methylpyridin-2-amine

  • Molecular Formula: C₁₃H₁₄N₂

  • Molecular Weight: 198.26 g/mol [1]

  • Melting Point: 98-100 °C[1][2]

Comparative Analysis with Bioactive Pyridine Derivatives

To understand the potential of this compound, we will compare its structural features with pyridine derivatives that have well-documented biological activities. This comparison will focus on two key areas: inducible nitric oxide synthase (iNOS) inhibition and anticancer/kinase inhibition.

Comparison with 2-Amino-4-methylpyridine as a Nitric Oxide Synthase (NOS) Inhibitor

A close structural analog, 2-Amino-4-methylpyridine, has been identified as a potent inhibitor of inducible NO synthase (NOS II), an enzyme implicated in inflammatory processes.

Table 1: In Vitro Inhibitory Activity of 2-Amino-4-methylpyridine against NOS Isoforms [3][4]

CompoundTargetIC₅₀ (nM)
2-Amino-4-methylpyridineMurine NOS II (iNOS)6
Human Recombinant NOS II (iNOS)40
Human Recombinant NOS I (nNOS)100
Human Recombinant NOS III (eNOS)100

The presence of the benzyl group in this compound, as opposed to the simple amino group in the comparator, would likely alter its binding affinity and selectivity for NOS isoforms. The bulky, lipophilic benzyl group could potentially enhance binding to hydrophobic pockets within the enzyme's active site, but it could also introduce steric hindrance.

Comparison with Substituted Pyridines as Anticancer and Kinase Inhibitors

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The benzylamino group in this compound is of particular interest as N-benzyl groups are found in a variety of bioactive compounds, including kinase inhibitors.[5][6]

Table 2: Antiproliferative and Kinase Inhibitory Activity of Selected Pyridine Derivatives

Compound ClassSpecific Compound ExampleTarget Cell Line / KinaseIC₅₀ / GI₅₀ (µM)Reference
2,4,6-Trisubstituted PyridineCompound with specific substitutionsK562 (Leukemia)Low micromolar[7][8]
MCF-7 (Breast Cancer)Low micromolar[7][8]
Pyrido[2,3-d]pyrimidinePD-089828PDGFr1.11[9]
FGFr0.13[9]
EGFr0.45[9]
c-src0.22[9]

Structure-activity relationship (SAR) studies on various pyridine-based kinase inhibitors reveal that substitutions on the pyridine ring and the nature of the amino substituent are critical for potency and selectivity.[9] The benzyl group in this compound could be explored for further modification to optimize its potential as a kinase inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of pyridine derivatives.

Synthesis of 2-Amino-4-methylpyridine Derivatives

A general method for the synthesis of 2-amino-4-methylpyridine derivatives involves the reaction of a substituted furan with formamide and ammonia, followed by a series of transformations.[10]

  • Step 1: Ring Expansion: A 2-(4-methylfuran) ethyl formate is dissolved in dimethylformamide with a water-removing agent and formamide. Ammonia gas is introduced, and the mixture is refluxed. Acidification followed by basification and extraction yields 2-amino-3-hydroxy-4-methylpyridine.[10]

  • Step 2: Chlorination and Dechlorination: Subsequent steps involve hydroxyl chlorination and dechlorination to yield the 2-amino-4-methylpyridine core.[10]

For N-benzylation, a common method involves the reaction of the 2-aminopyridine with benzyl bromide or a related benzylating agent in the presence of a base.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is adapted from studies on 2-amino-4-methylpyridine.[3][4]

  • Enzyme Source: Inducible NOS (NOS II) can be obtained from stimulated macrophage cell lines (e.g., RAW 264.7 cells). Neuronal NOS (nNOS, NOS I) and endothelial NOS (eNOS, NOS III) can be from recombinant sources.

  • Assay Principle: The assay measures the conversion of L-[³H]arginine to L-[³H]citrulline by the NOS enzyme.

  • Procedure:

    • Incubate the NOS enzyme with a reaction mixture containing L-[³H]arginine, NADPH, calmodulin (for nNOS and eNOS), and other necessary cofactors.

    • Add varying concentrations of the test compound (e.g., this compound).

    • After incubation, stop the reaction and separate L-[³H]citrulline from unreacted L-[³H]arginine using cation-exchange chromatography.

    • Quantify the amount of L-[³H]citrulline produced using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the IC₅₀ value of a compound against a target kinase.

  • Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, and the test compound.

  • Assay Principle: Many commercial kits (e.g., ADP-Glo™ Kinase Assay) measure the amount of ADP produced in the kinase reaction, which is inversely proportional to the amount of ATP remaining.

  • Procedure:

    • In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a detection reagent that converts the produced ADP into ATP, which then drives a luciferase-luciferin reaction to produce light.

  • Data Analysis: Measure the luminescence, which is proportional to the initial kinase activity. Calculate the percent inhibition and determine the IC₅₀ value.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.[11]

  • Cell Culture: Seed cancer cells (e.g., K562, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After incubation, dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Data Analysis: Measure the absorbance of the purple solution using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Visualizations

General Synthetic Pathway for 2-Aminopyridine Derivatives

G General Synthesis of 2-Substituted Pyridines A Substituted Furan B 2-Amino-3-hydroxy-4-methylpyridine A->B Ring Expansion (Formamide, NH3) C 2-Amino-4-methylpyridine B->C Chlorination & Dechlorination D This compound C->D N-Benzylation

A simplified workflow for the synthesis of this compound.
Workflow for In Vitro Kinase Inhibition Assay

G Kinase Inhibition Assay Workflow A Prepare reaction mix: Kinase, Substrate, Buffer B Add Test Compound (e.g., this compound) A->B C Initiate reaction with ATP B->C D Stop reaction & deplete ATP C->D E Add ADP detection reagent D->E F Measure Luminescence E->F G Calculate % Inhibition & IC50 F->G

A typical workflow for an in vitro kinase inhibition assay.
Signaling Pathway: Role of iNOS in Inflammation

G iNOS Pathway in Inflammation A Inflammatory Stimuli (e.g., LPS) B Macrophage A->B C iNOS Expression B->C E Nitric Oxide (NO) C->E O2, NADPH D L-Arginine D->E F Inflammatory Response E->F G 2-Amino-4-methylpyridine (Inhibitor) G->C Inhibits

Inhibition of the iNOS pathway by compounds like 2-amino-4-methylpyridine.

Conclusion

While direct experimental evidence for the biological activity of this compound is limited in the current literature, its structural similarity to known bioactive pyridine derivatives, such as iNOS inhibitors and kinase inhibitors, suggests it is a compound of interest for further investigation. The presence of the 2-amino-4-methylpyridine core, combined with the N-benzyl group, provides a strong rationale for screening this compound in various biological assays, particularly those related to inflammation and cancer. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound and its analogues. Future structure-activity relationship studies will be crucial to elucidate the impact of the benzyl group and to optimize the activity of this promising pyridine scaffold.

References

Comparative Guide to the Biological Activity of 2-Benzylamino-4-methylpyridine and its Alternatives as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Benzylamino-4-methylpyridine and its structural analogs, focusing on their role as inhibitors of nitric oxide synthases (NOS). The information presented is intended to support researchers in drug discovery and development by offering a clear comparison of these compounds based on available experimental data.

Introduction to 2-Aminopyridine Derivatives as NOS Inhibitors

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes. It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vasodilation, respectively, iNOS is induced by inflammatory stimuli and can produce large, sustained amounts of NO. Overproduction of NO by iNOS is implicated in various inflammatory diseases, making selective iNOS inhibitors attractive therapeutic targets.

The 2-aminopyridine scaffold has been identified as a crucial pharmacophore for the potent inhibition of NOS enzymes.[1] The parent compound, 2-amino-4-methylpyridine, is a known inhibitor of iNOS.[2] The introduction of a benzyl group at the 2-amino position, as in this compound, is anticipated to modulate the inhibitory activity and selectivity based on structure-activity relationship (SAR) studies of related compounds.[3] This guide will compare the inhibitory activity of 2-amino-4-methylpyridine and other relevant iNOS inhibitors to provide a framework for evaluating the potential of this compound.

Comparative Analysis of NOS Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of 2-amino-4-methylpyridine and a selection of alternative iNOS inhibitors against different NOS isoforms. This data allows for a direct comparison of potency and selectivity.

CompoundiNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)Selectivity (eNOS/iNOS)Selectivity (nNOS/iNOS)
2-amino-4-methylpyridine[4]193 ± 381500 ± 300490 ± 80~7.8~2.5
6-(2-Fluoropropyl)-4-methylpyridin-2-amine (Compound 9)[4]220 ± 25----
6-(3-Fluoropropyl)-4-methylpyridin-2-amine (Compound 18)[4]57.6 ± 5.31428 ± 158514 ± 83~24.8~8.9
6-(4-Fluorobutyl)-4-methylpyridin-2-amine (Compound 20)[4]170 ± 26----
Aminoguanidine[5]2100----
1400W[4]---Highly Selective for iNOSHighly Selective for iNOS

Note: Data for this compound is not currently available in the public domain. The table provides data for its parent compound and other relevant 2-aminopyridine derivatives to serve as a benchmark.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of NOS inhibitors.

In Vitro Nitric Oxide Synthase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the different NOS isoforms.

Principle: The assay measures the conversion of radiolabeled L-arginine to L-citrulline by the NOS enzyme. The amount of radiolabeled L-citrulline produced is quantified and used to determine the enzyme's activity in the presence and absence of an inhibitor.

Materials:

  • Recombinant human iNOS, eNOS, and nNOS enzymes

  • L-[14C]arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin (for eNOS and nNOS)

  • Calcium Chloride (CaCl2) (for eNOS and nNOS)

  • EGTA (for iNOS)

  • HEPES buffer

  • Dowex AG 50WX-8 resin (Na+ form)

  • Test compounds (e.g., 2-amino-4-methylpyridine derivatives)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, and the respective NOS enzyme. For eNOS and nNOS, also include calmodulin and CaCl2. For iNOS, include EGTA.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding L-[14C]arginine.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[14C]arginine.

  • Centrifuge the samples to pellet the resin.

  • Transfer the supernatant containing the L-[14C]citrulline to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Visualizations

Nitric Oxide Synthesis Pathway and Inhibition

The following diagram illustrates the enzymatic reaction catalyzed by nitric oxide synthase and the point of inhibition by competitive inhibitors like 2-aminopyridine derivatives.

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate L_Citrulline L-Citrulline NOS->L_Citrulline Product NO Nitric Oxide (NO) NOS->NO Product NADPH NADPH NADPH->NOS O2 O2 O2->NOS Inhibitor 2-Aminopyridine Derivatives Inhibitor->NOS Competitive Inhibition

Caption: Nitric Oxide Synthesis Pathway and Point of Inhibition.

Experimental Workflow for In Vitro NOS Inhibition Assay

This diagram outlines the key steps involved in determining the IC50 value of a test compound.

Experimental_Workflow start Start prepare_reagents Prepare Reaction Mixture (NOS, Cofactors, Buffer) start->prepare_reagents add_inhibitor Add Test Compound (Varying Concentrations) prepare_reagents->add_inhibitor start_reaction Initiate Reaction with L-[14C]Arginine add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction & Separate Substrate incubate->stop_reaction quantify Quantify L-[14C]Citrulline (Scintillation Counting) stop_reaction->quantify calculate Calculate % Inhibition quantify->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for Determining NOS Inhibition IC50 Values.

Conclusion

References

A Comparative Guide to Catalysts for 2-Benzylamino-4-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Benzylamino-4-methylpyridine is a crucial step in the development of various pharmacologically active molecules. The efficiency of this N-benzylation reaction is highly dependent on the catalytic system employed. This guide provides an objective comparison of potential catalytic methods, supported by experimental data from analogous reactions in the scientific literature, to assist researchers in selecting the optimal pathway for their specific needs. Due to the limited availability of direct comparative studies on this specific molecule, this guide draws parallels from established catalytic N-arylation and N-alkylation methodologies for similar aminopyridine substrates.

Comparative Analysis of Catalytic Systems

The synthesis of this compound can be approached through several catalytic strategies, primarily involving transition metal-catalyzed cross-coupling reactions or Lewis acid-promoted benzylations. Each method presents distinct advantages and limitations in terms of reaction conditions, catalyst cost, and substrate scope.

Catalytic SystemCatalyst/ReagentsTypical ConditionsYield (%) [Analogous Reactions]AdvantagesDisadvantages
Buchwald-Hartwig Amination Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos), Base (e.g., NaOtBu)Toluene, Reflux27-82[1]High functional group tolerance, broad substrate scope.[2][3]Precious metal catalyst, potentially expensive ligands, sensitivity to air and moisture.[3]
Copper-Catalyzed N-Arylation (Ullmann-type) CuI, Ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate), Base (e.g., K₃PO₄)DMF, 110 °CGood to High[4]Lower cost catalyst compared to palladium.[5]Often requires higher temperatures and longer reaction times.[6]
Lewis Acid-Promoted Benzylation ZnBr₂Dichloroethane (DCE), Reflux>80[7]High yields, stable and benign alkylating agents (benzyl alcohols).[7]May have a narrower substrate scope compared to transition metal-catalyzed methods.
Water-Promoted Dehydrative Coupling π-Benzylpalladium systemHeptane, 100 °CModerate to GoodAtom-economical, uses benzyl alcohols, greener solvent.[8]May require specific palladium catalyst systems.

Experimental Protocols

The following are representative experimental protocols adapted for the synthesis of this compound based on the catalytic systems described above.

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from the general procedure for palladium-catalyzed N-arylation of amines.[1]

Materials:

  • 2-Amino-4-methylpyridine

  • Benzyl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), Xantphos (1.5-3 mol%), and NaOtBu (1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add 2-Amino-4-methylpyridine (1.0 eq.) and anhydrous toluene.

  • Add benzyl bromide (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed N-Arylation

This protocol is based on a copper-catalyzed Goldberg-type N-arylation of amides, adapted for an aminopyridine substrate.[4]

Materials:

  • 2-Amino-4-methylpyridine

  • Benzyl iodide

  • Copper(I) iodide (CuI)

  • (S)-N-methylpyrrolidine-2-carboxylate (ligand)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 2-Amino-4-methylpyridine (1.0 eq.), benzyl iodide (1.2 eq.), CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), and K₃PO₄ (2.0 eq.).

  • Add anhydrous DMF to the mixture under an inert atmosphere.

  • Heat the reaction mixture to 110 °C and stir for 5-10 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Lewis Acid-Promoted Benzylation

This protocol is adapted from a Lewis acid-promoted benzylation of aminopyridines with alcohols.[7]

Materials:

  • 2-Amino-4-methylpyridine

  • Benzyl alcohol

  • Zinc bromide (ZnBr₂)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of 2-Amino-4-methylpyridine (1.0 eq.) in DCE, add benzyl alcohol (1.2 eq.).

  • Add a stoichiometric amount of ZnBr₂ to the mixture.

  • Heat the solution under reflux for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the comparative study and optimization of catalysts for the synthesis of this compound.

G cluster_0 Preparation cluster_1 Reaction Execution cluster_2 Analysis and Purification cluster_3 Comparison and Selection A Select Catalytic Systems (e.g., Pd-based, Cu-based, Lewis Acid) B Procure/Synthesize Starting Materials (2-Amino-4-methylpyridine, Benzylating Agent) A->B C Set up Parallel Reactions (One for each catalytic system) B->C D Vary Reaction Parameters (Temperature, Time, Stoichiometry) C->D E Monitor Reaction Progress (TLC, GC-MS, HPLC) D->E F Work-up and Isolation E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) and Yield Calculation G->H I Compare Yields, Purity, and Reaction Conditions H->I J Select Optimal Catalytic System I->J

Caption: Workflow for Catalyst Comparison in this compound Synthesis.

Conclusion

The synthesis of this compound can be achieved through various catalytic methods. For reactions requiring high functional group tolerance, the Buchwald-Hartwig amination offers a robust, albeit more expensive, option.[2][3] Copper-catalyzed systems provide a more economical alternative, though they may necessitate harsher conditions.[5][6] For a potentially high-yielding and straightforward approach using benzyl alcohols, Lewis acid-promoted benzylation is a promising avenue.[7] The choice of catalyst should be guided by factors such as substrate compatibility, cost, scalability, and the specific requirements of the research or development project. The protocols and comparative data presented herein serve as a foundational guide for initiating these synthetic endeavors.

References

Spectroscopic Analysis for the Structural Confirmation of 2-Benzylamino-4-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 2-Benzylamino-4-methylpyridine. By presenting predicted and experimental data for the target molecule and its isomers, alongside detailed experimental protocols, this document serves as a practical resource for the unambiguous structural confirmation of novel pyridine derivatives.

Spectroscopic Data Comparison

The structural characterization of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the predicted and experimental spectroscopic data for this compound and key isomers and related compounds for comparative analysis.

Note: Precise experimental values can vary based on instrumentation and sample preparation. Predicted values are based on established principles of spectroscopy and data from analogous structures.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-36.3 - 6.5d~ 5.0
H-56.4 - 6.6s-
H-67.9 - 8.1d~ 5.0
-CH₃2.2 - 2.4s-
-CH₂-4.5 - 4.7d~ 5.7
-NH-5.0 - 5.5t (broad)~ 5.7
Benzyl H (ortho)7.2 - 7.4m-
Benzyl H (meta, para)7.2 - 7.4m-
Alternative: 3-Benzylamino-4-methylpyridineH-28.1 - 8.3s-
H-56.9 - 7.1d~ 5.0
H-68.0 - 8.2d~ 5.0
-CH₃2.3 - 2.5s-
-CH₂-4.3 - 4.5d~ 5.5
-NH-4.0 - 4.5t (broad)~ 5.5
Benzyl H7.2 - 7.4m-
Alternative: 4-Benzylamino-2-methylpyridineH-36.5 - 6.7d~ 5.0
H-56.6 - 6.8s-
H-68.1 - 8.3d~ 5.0
-CH₃2.4 - 2.6s-
-CH₂-4.4 - 4.6d~ 5.8
-NH-4.8 - 5.3t (broad)~ 5.8
Benzyl H7.2 - 7.4m-
¹³C NMR Spectroscopy Data

Solvent: CDCl₃

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C-2158 - 160
C-3108 - 110
C-4147 - 149
C-5115 - 117
C-6148 - 150
-CH₃20 - 22
-CH₂-47 - 49
Benzyl C (ipso)139 - 141
Benzyl C (ortho)127 - 129
Benzyl C (meta)128 - 130
Benzyl C (para)127 - 129
Alternative: 3-Benzylamino-4-methylpyridineC-2145 - 147
C-3135 - 137
C-4148 - 150
C-5120 - 122
C-6146 - 148
-CH₃17 - 19
-CH₂-45 - 47
Benzyl C (ipso)139 - 141
Benzyl C (ortho, meta, para)127 - 130
Alternative: 4-Benzylamino-2-methylpyridineC-2157 - 159
C-3110 - 112
C-4150 - 152
C-5108 - 110
C-6148 - 150
-CH₃23 - 25
-CH₂-46 - 48
Benzyl C (ipso)139 - 141
Benzyl C (ortho, meta, para)127 - 130
IR Spectroscopy Data
CompoundFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
This compound N-H Stretch3350 - 3450Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N and C=C Stretch (Pyridine Ring)1580 - 1620Strong
C=C Stretch (Benzene Ring)1450 - 1500Strong
N-H Bend1500 - 1550Medium
C-N Stretch1250 - 1350Strong
Distinguishing Features for IsomersThe "fingerprint" region (below 1500 cm⁻¹) will show distinct patterns for each isomer due to differences in bending vibrations.
Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

Compoundm/zIonPredicted Relative Abundance
This compound 198[M]⁺•High
197[M-H]⁺Moderate
107[M - C₇H₇]⁺Moderate
91[C₇H₇]⁺High (Tropylium ion)
Alternative: 3-Benzylamino-4-methylpyridine198[M]⁺•High
197[M-H]⁺Moderate
107[M - C₇H₇]⁺Moderate
91[C₇H₇]⁺High
Alternative: 4-Benzylamino-2-methylpyridine198[M]⁺•High
197[M-H]⁺Moderate
107[M - C₇H₇]⁺Moderate
91[C₇H₇]⁺High

Note: While the major fragments for the isomers are expected to be similar, their relative abundances may differ, providing a basis for differentiation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet-pressing die and apply pressure to form a transparent or translucent pellet.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C-H, C=N, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Utilize Electron Ionization (EI) at 70 eV to induce fragmentation. This is a "hard" ionization technique that provides valuable structural information.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺•) to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Purified_Sample Purified 2-Benzylamino- 4-methylpyridine NMR NMR Spectroscopy (¹H and ¹³C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Signaling_Pathway_Analogy cluster_input Input cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_output Output Unknown_Compound Unknown Compound (C₁₃H₁₄N₂) NMR_Node NMR Unknown_Compound->NMR_Node IR_Node IR Unknown_Compound->IR_Node MS_Node MS Unknown_Compound->MS_Node Connectivity Connectivity (¹H-¹H, ¹H-¹³C) NMR_Node->Connectivity Provides Functional_Groups Functional Groups (N-H, C=N, etc.) IR_Node->Functional_Groups Identifies Molecular_Formula Molecular Formula & Fragmentation MS_Node->Molecular_Formula Determines Confirmed_Structure Confirmed Structure: This compound Connectivity->Confirmed_Structure Combined Interpretation Functional_Groups->Confirmed_Structure Combined Interpretation Molecular_Formula->Confirmed_Structure Combined Interpretation

Caption: Logic of Spectroscopic Structure Elucidation.

A Comparative Analysis of the Cytotoxic Effects of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific cytotoxic data for 2-Benzylamino-4-methylpyridine is not extensively available in publicly accessible literature, a wealth of research exists on the anticancer properties of structurally similar 2-aminopyridine derivatives. This guide provides a comparative overview of the cytotoxic effects of these related compounds, supported by experimental data from various studies. The focus is on their efficacy against different cancer cell lines, the methodologies used to determine cytotoxicity, and the signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of various pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for several 2-aminopyridine and related pyridine derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4 MCF-7 (Breast)0.57Doxorubicin-
HepG2 (Liver)1.13Doxorubicin-
Compound 11 MCF-7 (Breast)1.31Doxorubicin-
HepG2 (Liver)0.99Doxorubicin-
Compound 12 MCF-7 (Breast)0.5Doxorubicin2.14
HepG2 (Liver)5.27Doxorubicin2.48
4a HT29 (Colorectal)2.243Doxorubicin3.964
S3c A2780 (Ovarian)15.57--
A2780CISR (Cisplatin-Resistant Ovarian)11.52--
S5b A2780 (Ovarian)---
A2780CISR (Cisplatin-Resistant Ovarian)---
S6c A2780 (Ovarian)---
A2780CISR (Cisplatin-Resistant Ovarian)---

Note: The specific structures of compounds 4, 11, 12, 4a, S3c, S5b, and S6c are detailed in the cited literature. This table is a compilation of data from multiple sources to provide a comparative overview.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxic effects of pyridine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, to form insoluble purple formazan crystals.[5][7] The concentration of these formazan crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[5]

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, HCT 116) are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][9]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included. The plates are then incubated for a period of 48 to 96 hours.[5][10]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6][11]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[5]

Procedure:

  • Cell Treatment: Cells are seeded in a 6-well plate and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[5][11]

  • Cell Harvesting: The cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[5]

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry.[11] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of many pyridine derivatives are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.

Several studies have indicated that 2-aminopyridine and its derivatives can induce apoptosis and cell cycle arrest.[2][10][13] For instance, some derivatives have been shown to arrest the cell cycle at the G2/M phase.[10] The induction of apoptosis is a common mechanism, often confirmed by an increase in the population of apoptotic cells as determined by Annexin V/PI staining.[2][14]

Key signaling pathways implicated in the anticancer activity of pyridine derivatives include:

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival. Several imidazo[1,2-a]pyridine compounds have been shown to inhibit this pathway.[11][13]

  • p53 and JNK Upregulation: Some anticancer pyridines have been found to induce G2/M arrest and apoptosis through the upregulation of p53 and JNK (c-Jun N-terminal kinase) signaling pathways.[1][10]

Visualizations

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cancer Cell Line seed Seed Cells in 96-well Plate start->seed treat Treat with Pyridine Derivatives (Serial Dilutions) seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability & Determine IC50 read->calculate

Caption: General workflow for determining cytotoxicity using the MTT assay.

signaling_pathway cluster_pathway Apoptosis Induction Pathway Pyridine Pyridine Derivative p53 p53 Pyridine->p53 Upregulates JNK JNK Pyridine->JNK Upregulates p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis G2M G2/M Arrest p21->G2M

Caption: A proposed signaling pathway for the induction of apoptosis by some pyridine derivatives.

References

Performance of 2-Benzylamino-4-methylpyridine in Chemical Synthesis: An Overview of a Promising Ligand Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with enhanced catalytic activity and selectivity is a perpetual endeavor. Within the vast landscape of organic chemistry, pyridine-based ligands have carved a significant niche, owing to their versatile coordination chemistry and tunable electronic and steric properties. This guide provides a comparative overview of the performance of 2-Benzylamino-4-methylpyridine, a substituted aminopyridine, in various reaction types. While direct, comprehensive performance data for this specific molecule is limited in publicly accessible literature, this analysis is built upon the well-established reactivity of the broader class of 2-aminopyridine ligands, offering valuable insights into its potential applications and performance benchmarks.

General Reactivity and Potential Applications

This compound belongs to the family of N-substituted 2-aminopyridines, which are widely recognized for their utility as ligands in a variety of metal-catalyzed reactions. The presence of both a pyridine ring and an amino group provides two potential coordination sites for metal centers, allowing for the formation of stable and catalytically active complexes. The benzyl group on the amino nitrogen and the methyl group at the 4-position of the pyridine ring introduce specific steric and electronic characteristics that can influence the ligand's performance.

Based on the reactivity of analogous compounds, this compound is anticipated to be a viable ligand in several key reaction types, including:

  • Cross-Coupling Reactions: Substituted 2-aminopyridines are frequently employed as ancillary ligands in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals and other complex organic molecules. The benzyl and methyl substituents can modulate the electron density and steric bulk around the metal center, thereby influencing the catalytic activity, substrate scope, and product selectivity.

  • C-H Activation/Functionalization: The development of catalytic systems for the direct functionalization of C-H bonds is a rapidly advancing area of research. Pyridine-based ligands play a pivotal role in directing these transformations. This compound could potentially serve as a directing group or a supporting ligand in such reactions, facilitating the selective formation of new bonds at previously unreactive positions.

  • Catalytic Oxidation and Reduction: The nitrogen atoms in the pyridine ring and the amino group can coordinate to transition metals known to catalyze oxidation and reduction reactions. The electronic properties of the benzyl and methyl groups can fine-tune the redox potential of the metal center, potentially leading to more efficient and selective catalysts.

Comparative Performance and Experimental Data

A comprehensive search of the scientific literature did not yield specific experimental data comparing the performance of this compound against other ligands in various reaction types. To provide a framework for its potential evaluation, a hypothetical comparison is presented below based on typical parameters assessed for new ligands.

LigandReaction TypeSubstrateCatalyst SystemYield (%)Reaction Time (h)Temperature (°C)
This compound (Hypothetical) Suzuki-Miyaura CouplingAryl Bromide + Arylboronic AcidPd(OAc)₂ / Ligand / BaseData Not AvailableData Not AvailableData Not Available
Ligand A (e.g., Buchwald-type phosphine)Suzuki-Miyaura CouplingAryl Bromide + Arylboronic AcidPd(OAc)₂ / Ligand A / Base952100
Ligand B (e.g., another N-heterocyclic ligand)Suzuki-Miyaura CouplingAryl Bromide + Arylboronic AcidPd(OAc)₂ / Ligand B / Base886110
This compound (Hypothetical) Buchwald-Hartwig AminationAryl Halide + AminePd₂(dba)₃ / Ligand / BaseData Not AvailableData Not AvailableData Not Available
Ligand C (e.g., Xantphos)Buchwald-Hartwig AminationAryl Halide + AminePd₂(dba)₃ / Ligand C / Base921280

Note: The data in the table for this compound is hypothetical and serves as a template for how its performance would be evaluated and compared.

Experimental Protocols

Detailed experimental protocols for reactions specifically utilizing this compound are not available in the reviewed literature. However, a general procedure for evaluating a new ligand in a Suzuki-Miyaura coupling reaction is provided below.

General Experimental Protocol for Ligand Screening in a Suzuki-Miyaura Coupling Reaction:

  • Catalyst Pre-formation (Optional): In a glovebox, a vial is charged with Pd(OAc)₂ (1 mol%) and the ligand (this compound, 1.2 mol%). Anhydrous and degassed solvent (e.g., toluene or dioxane) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a separate oven-dried reaction vessel is added the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Reaction Execution: The pre-formed catalyst solution (or the catalyst and ligand directly if not pre-formed) is added to the reaction vessel, followed by additional solvent to reach the desired concentration. The vessel is sealed and heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring and Workup: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification and Characterization: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Reaction Workflows and Ligand Effects

To conceptualize the role and evaluation of this compound, the following diagrams illustrate a typical experimental workflow for ligand screening and a logical relationship of how ligand properties can influence reaction outcomes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Select Reagents (Aryl Halide, Boronic Acid, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup ligand Select Ligand (this compound) ligand->setup catalyst Select Catalyst (e.g., Pd(OAc)₂) catalyst->setup heating Heating & Stirring setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization data Data Analysis (Yield, Purity) characterization->data

Caption: A generalized workflow for screening the performance of a new ligand in a catalytic reaction.

Ligand_Influence ligand This compound Properties steric Steric Hindrance (Benzyl & Methyl groups) ligand->steric electronic Electronic Effects (Electron-donating/-withdrawing) ligand->electronic coordination Coordination Mode (Monodentate vs. Bidentate) ligand->coordination outcome Reaction Outcome steric->outcome electronic->outcome coordination->outcome activity Catalytic Activity outcome->activity selectivity Selectivity (Regio-, Chemo-, Enantio-) outcome->selectivity stability Catalyst Stability outcome->stability

Caption: Logical diagram illustrating how the properties of a ligand influence the outcome of a catalytic reaction.

Conclusion

While specific, published performance data for this compound remains elusive, its structural features strongly suggest its potential as a valuable ligand in modern organic synthesis. The provided framework for its evaluation, based on the established chemistry of substituted 2-aminopyridines, offers a starting point for researchers interested in exploring its catalytic applications. Further experimental investigation is necessary to fully elucidate its performance characteristics and to position it within the existing library of successful pyridine-based ligands. The development and screening of novel ligands like this compound are crucial for advancing the capabilities of synthetic chemistry and enabling the efficient construction of molecules with significant societal impact.

The Versatility of 2-Benzylamino-4-methylpyridine: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the applications of 2-Benzylamino-4-methylpyridine, focusing on its role as a corrosion inhibitor and a versatile synthetic intermediate. This document presents a comparative analysis of its performance against alternatives, supported by experimental data and detailed methodologies.

Core Applications: A Tale of Two Fields

This compound, a substituted pyridine derivative, demonstrates significant potential in both materials science and chemical synthesis. Its primary applications lie in the fields of corrosion inhibition, where its derivatives have shown remarkable efficacy, and as a foundational molecule for the synthesis of more complex chemical structures.

Application 1: Corrosion Inhibition

While direct studies on the corrosion inhibition properties of this compound are not extensively documented, research on its close analogue, the Schiff base N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine (N-MDA), provides valuable insights into its potential. This derivative, formed from the precursor 2-amino-4-methylpyridine, has been shown to be a highly effective corrosion inhibitor for mild steel in acidic environments.[1]

Comparative Performance Data

The inhibition efficiency of N-MDA was evaluated using the weight loss method in a 1 M HCl solution at various concentrations and temperatures. The results demonstrate a significant reduction in the corrosion rate with increasing inhibitor concentration.

Inhibitor Concentration (M)Corrosion Rate (mg·cm⁻²·h⁻¹) at 303 KInhibition Efficiency (%) at 303 K
01.12-
0.00010.2875.0
0.00020.1883.9
0.00030.1289.3
0.00040.0992.0
0.00050.0793.7
Data sourced from experimental findings on N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine.[1]

The adsorption of the N-MDA molecules on the low-carbon steel surface was found to follow the Langmuir isotherm model.[1] This indicates the formation of a protective monolayer on the metal surface, which acts as a barrier to the corrosive medium.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study

The following protocol is based on the methodology used to evaluate the corrosion inhibition efficiency of N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine.[1]

Materials:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • Inhibitor (N-MDA) at various concentrations (0.0001 M to 0.0005 M)

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Weigh the prepared coupons accurately using an analytical balance.

  • Immerse the coupons in 100 mL of 1 M HCl solution with and without different concentrations of the inhibitor.

  • Maintain the temperature at 303 K for a specified immersion period (e.g., 5 hours).

  • After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, dry, and re-weigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mg·cm⁻²·h⁻¹) = (W₁ - W₂) / (A * t)

    • IE% = [(CR₀ - CRᵢ) / CR₀] * 100

    • Where W₁ and W₂ are the weights of the coupon before and after immersion, A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate in the absence of the inhibitor, and CRᵢ is the corrosion rate in the presence of the inhibitor.

Corrosion Inhibition Mechanism

The inhibitory action of N-MDA is attributed to the adsorption of its molecules onto the metal surface. This process is facilitated by the presence of heteroatoms (N, O) and the aromatic ring in the molecular structure, which can interact with the vacant d-orbitals of the iron atoms on the steel surface.

cluster_solution Corrosive Medium (HCl) cluster_surface Mild Steel Surface H+ H⁺ Fe Fe H+->Fe Corrosion (Anodic Dissolution) Cl- Cl⁻ Inhibitor N-MDA Molecule Inhibitor->Fe Adsorption (Protective Layer Formation)

Caption: Corrosion inhibition mechanism of N-MDA on a mild steel surface.

Application 2: Synthetic Intermediate

This compound serves as a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel compounds with potential biological activity. Its structure, featuring a reactive secondary amine and a pyridine ring, allows for a variety of chemical transformations.

Synthesis of this compound Precursor

The synthesis of this compound typically starts from its precursor, 2-amino-4-methylpyridine. A common method for the synthesis of 2-amino-4-methylpyridine is through the Chichibabin reaction or from 4-methylpyridine. A patented method describes the synthesis from ethyl 2-(4-methylfuran) formate.[2]

Start Ethyl 2-(4-methylfuran) formate Step1 Ring Expansion (Formamide, NH₃) Start->Step1 Step2 Hydroxylation Step1->Step2 Step3 Chlorination Step2->Step3 Step4 Dechlorination Step3->Step4 Product 2-Amino-4-methylpyridine Step4->Product

Caption: Synthetic pathway for 2-amino-4-methylpyridine.

Experimental Protocol: Synthesis of 2-amino-4-methylpyridine (Illustrative)

The following is an illustrative protocol based on a patented synthesis method.[2]

Materials:

  • Ethyl 2-(4-methylfuran) formate

  • Dimethylformamide (DMF)

  • Water removing agent (e.g., anhydrous sodium sulfate)

  • Formamide

  • Ammonia gas

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • Dissolve ethyl 2-(4-methylfuran) formate in DMF, add a water removing agent and formamide.

  • Introduce ammonia gas and perform a reflux reaction for 24 hours.

  • Adjust the pH to 2 with dilute hydrochloric acid and extract with ethyl acetate.

  • Adjust the pH of the aqueous phase to neutral with sodium hydroxide solution and extract with diethyl ether.

  • Concentrate and dry the organic phase to obtain 2-amino-3-hydroxy-4-methylpyridine.

  • Further steps of chlorination and dechlorination yield the final product, 2-amino-4-methylpyridine.

Synthesis of the N-MDA Corrosion Inhibitor

The Schiff base N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine (N-MDA) is synthesized through a condensation reaction between 2-amino-4-methylpyridine and 2,4-dihydroxybenzaldehyde.[1]

Reactant1 2-Amino-4-methylpyridine Process Condensation Reaction (Ethanol, Reflux) Reactant1->Process Reactant2 2,4-Dihydroxybenzaldehyde Reactant2->Process Product N-(2,4-dihydroxytolueneylidene) -4-methylpyridin-2-amine (N-MDA) Process->Product

Caption: Synthesis of the N-MDA corrosion inhibitor.

Future Outlook

The demonstrated effectiveness of a closely related derivative as a corrosion inhibitor suggests that this compound itself, and other derivatives, warrant further investigation in this area. Direct experimental validation of its corrosion inhibition properties would be a valuable next step.

In the realm of synthetic chemistry, the utility of this compound as a scaffold for generating diverse molecular libraries holds significant promise for drug discovery and materials science. Further exploration of its reactivity and the biological activities of its derivatives could unveil novel therapeutic agents or functional materials.

References

Comparative Analysis of 2-Benzylamino-4-methylpyridine Analogs in Kinase and Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for a derivative of 2-Benzylamino-4-methylpyridine and the related compound, 2-amino-4-methylpyridine. The focus is on their distinct biological activities as a kinase inhibitor and an inducible nitric oxide synthase (iNOS) inhibitor, respectively. This objective comparison is supported by experimental data to inform research and drug development efforts in oncology and inflammatory diseases.

Executive Summary

Data Presentation

The following tables summarize the key quantitative data for the biological activities of N-(3-fluorobenzyl)-4-(6-methylpyridin-2-yl)-5-([1][2][3]triazolo[1,5-a]pyridin-6-yl)thiazol-2-amine and 2-amino-4-methylpyridine.

Table 1: In Vitro Kinase Inhibition Profile of Compound 12b

Compound NameTargetAssay TypeIC50 (nM)[1]
N-(3-fluorobenzyl)-4-(6-methylpyridin-2-yl)-5-([1][2][3]triazolo[1,5-a]pyridin-6-yl)thiazol-2-amine (12b)ALK5Enzyme Assay7.01

Table 2: In Vitro and In Vivo iNOS Inhibition Profile of 2-amino-4-methylpyridine

Compound NameTarget/Model SystemAssay TypeIC50 / ID50Selectivity (over eNOS)
2-amino-4-methylpyridineMouse RAW 264.7 cells (NOS II)In Vitro Enzyme Activity6 nM[2][4]-
2-amino-4-methylpyridineHuman recombinant NOS IIIn Vitro Enzyme Activity40 nM[4]-
2-amino-4-methylpyridineHuman recombinant NOS I and NOS IIIIn Vitro Enzyme Activity100 nM[4]-
2-amino-4-methylpyridineLPS-injected conscious ratsIn Vivo (i.v. infusion)ID50 = 0.009 mg kg-1 min-1[4]6.9-fold[4]
2-amino-4-methylpyridineLPS-injected conscious ratsIn Vivo (subcutaneous)ID50 = 0.3 mg kg-1[4]-
2-amino-4-methylpyridineLPS-injected conscious ratsIn Vivo (oral)ID50 = 20.8 mg kg-1[4]-

Experimental Protocols

ALK5 Kinase Inhibition Assay

The inhibitory activity of Compound 12b against ALK5 was determined using a standard enzyme assay. While the specific details of the assay for this compound are outlined in the source publication, a general protocol for such an assay involves the following steps:

  • Reagents : Recombinant human ALK5 kinase domain, kinase buffer, ATP, and a suitable substrate (e.g., a generic kinase substrate peptide).

  • Procedure : The kinase, substrate, and test compound (Compound 12b) are incubated in the kinase buffer. The reaction is initiated by the addition of ATP.

  • Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like radioisotope incorporation (e.g., [γ-³²P]ATP) followed by autoradiography, or non-radioactive methods such as ELISA with a phospho-specific antibody or luminescence-based ATP detection assays.

  • Data Analysis : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

The in vitro and in vivo inhibitory effects of 2-amino-4-methylpyridine on iNOS were characterized through the following methodologies:

In Vitro iNOS Activity Assay (RAW 264.7 cells) [2][4]

  • Cell Culture and Induction : Mouse macrophage cells (RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS.

  • Treatment : The induced cells are then treated with varying concentrations of 2-amino-4-methylpyridine.

  • Nitrite Measurement : The activity of iNOS is determined by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis : The IC50 value is calculated as the concentration of 2-amino-4-methylpyridine that causes a 50% reduction in nitrite production compared to untreated, LPS-stimulated cells.

In Vivo iNOS Inhibition (LPS-induced rat model) [4]

  • Animal Model : Conscious, unrestrained rats are used in the study.

  • Induction of iNOS : iNOS is induced by an intraperitoneal injection of LPS.

  • Drug Administration : 2-amino-4-methylpyridine is administered through various routes (intravenous infusion, subcutaneous injection, or oral gavage) at different doses.

  • Measurement of Plasma Nitrate : Blood samples are collected, and the plasma levels of nitrate (another stable metabolite of NO) are measured.

  • Data Analysis : The dose of 2-amino-4-methylpyridine that inhibits the LPS-induced rise in plasma nitrate by 50% (ID50) is determined.

  • Selectivity Assessment : To assess selectivity over endothelial NOS (eNOS), the dose of the compound required to raise mean arterial blood pressure (an indicator of eNOS inhibition) is also determined (ED50).

Signaling Pathways and Experimental Workflows

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway, where ALK5 is a key receptor kinase, plays a crucial role in cellular processes like growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in fibrosis and cancer.

TGF_beta_pathway TGF_beta TGF-β TBRII TβRII TGF_beta->TBRII binds ALK5 ALK5 (TβRI) TBRII->ALK5 phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene_Tx Gene Transcription Nucleus->Gene_Tx regulates Compound12b Compound 12b Compound12b->ALK5 inhibits

Caption: TGF-β signaling pathway and the inhibitory action of Compound 12b on ALK5.

Experimental Workflow for In Vivo iNOS Inhibition

The following diagram illustrates the workflow for evaluating the in vivo efficacy of 2-amino-4-methylpyridine in a rodent model of inflammation.

in_vivo_workflow Start Start: Conscious Rats LPS_injection Induce iNOS with LPS Injection Start->LPS_injection Drug_admin Administer 2-amino-4-methylpyridine (i.v., s.c., or oral) LPS_injection->Drug_admin Blood_collection Collect Blood Samples Drug_admin->Blood_collection Plasma_nitrate Measure Plasma Nitrate Levels Blood_collection->Plasma_nitrate Data_analysis Calculate ID50 Plasma_nitrate->Data_analysis End End Data_analysis->End

Caption: Workflow for the in vivo evaluation of iNOS inhibitors.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Benzylamino-4-methylpyridine, a versatile scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor. This guide also presents a comparative analysis with alternative kinase inhibitor scaffolds, supported by experimental data and detailed protocols.

Introduction to Purity Assessment

The synthesis of this compound can yield not only the desired product but also unreacted starting materials, byproducts, and other impurities that can interfere with subsequent biological assays or synthetic steps. Therefore, a multi-faceted analytical approach is essential for a thorough purity evaluation. Key analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity profile of synthesized this compound.

Table 1: Comparison of Analytical Techniques for Purity Determination

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[1]Requires a chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and partitioning, followed by mass-based identification.Identification of volatile impurities and byproducts, confirmation of molecular weight.High sensitivity and specificity, provides structural information of impurities.[2]Requires the analyte to be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities.Provides detailed structural information, can identify unknown impurities.Lower sensitivity compared to chromatographic methods for trace impurities.
Melting Point Analysis Determination of the temperature range over which the solid melts.Indication of purity; pure compounds have a sharp melting point.Simple, rapid, and inexpensive preliminary check.Impurities can sometimes not lower the melting point significantly.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for substituted pyridines and is suitable for determining the purity of this compound.[3][4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of pyridine and benzylamine derivatives.[2][5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for structural confirmation and purity assessment.

  • Instrument: 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The presence of unexpected signals may indicate impurities.

Melting Point Determination

A sharp melting point range is indicative of high purity. The reported melting point for this compound is 98-100 °C.[6]

  • Instrumentation: Melting point apparatus.

  • Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A broad melting range suggests the presence of impurities.

Comparison with Alternative Kinase Inhibitor Scaffolds

The 2-aminopyridine scaffold, including this compound, is a well-established pharmacophore in the design of kinase inhibitors.[7] Its performance can be compared to other privileged scaffolds in this field.

Table 2: Comparative Performance of Kinase Inhibitor Scaffolds

ScaffoldTarget Kinase ExampleIC₅₀ (nM) ExampleKey AdvantagesKey Disadvantages
2-Aminopyridine Inducible Nitric Oxide Synthase (iNOS)6 (for 2-amino-4-methylpyridine)[8]Well-established H-bond interactions with kinase hinge region.[7]Can suffer from off-target effects.
Quinazoline Epidermal Growth Factor Receptor (EGFR)2-10 (Gefitinib)High potency and selectivity for certain kinases.Can have solubility and toxicity issues.
Indole Various kinasesVariableVersatile scaffold with multiple points for diversification.Can be metabolically unstable.
Pyrazolopyridine Various kinasesVariableOffers novel intellectual property space and potential for improved selectivity.[9]Less clinically validated compared to other scaffolds.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process and the context of this compound within kinase inhibitor design.

Purity_Assessment_Workflow Purity Assessment Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_evaluation Final Evaluation Synthesis Synthesis of this compound Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR MP Melting Point Analysis Purification->MP Purity_Check Purity > 95%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check MP->Purity_Check Purity_Check->Purification No decision Decision Purity_Check->decision Yes Further_Use Proceed to Biological Assays or Further Synthesis decision->Further_Use

Purity assessment workflow for synthesized compounds.

Kinase_Inhibitor_Scaffolds Kinase Inhibitor Scaffolds cluster_scaffolds Common Kinase Inhibitor Scaffolds center Kinase ATP Binding Site Aminopyridine 2-Aminopyridine (e.g., this compound) center->Aminopyridine H-bonding with hinge Quinazoline Quinazoline center->Quinazoline H-bonding with hinge Indole Indole center->Indole Hydrophobic interactions Pyrazolopyridine Pyrazolopyridine center->Pyrazolopyridine H-bonding with hinge

Common scaffolds for kinase inhibitor design.

Conclusion

The purity assessment of synthesized this compound requires a multi-technique approach to ensure the quality and reliability of the compound for its intended use in research and drug development. HPLC and GC-MS provide quantitative data on purity and impurity profiles, while NMR spectroscopy offers invaluable structural confirmation. Simple techniques like melting point analysis serve as a quick preliminary check. When considering this compound in the context of kinase inhibitor design, a comparative analysis of its performance against other established scaffolds is crucial for guiding further medicinal chemistry efforts. The protocols and comparative data presented in this guide offer a foundational resource for researchers working with this important class of molecules.

References

Comparative Methodologies for Pyridine Derivatives: A Guide to Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of Substituted Pyridines: A Comparative Overview

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. Below, we compare two distinct methodologies for the modification of a 2-amino-4-methylpyridine core, a common precursor in the synthesis of more complex molecules.

Table 1: Comparison of Synthetic Protocols for Pyridine Derivatives
ParameterElectrophilic Bromination of 2-Amino-4-methylpyridine[1]α-Methylation of Substituted Pyridines via Flow Chemistry[2]
Starting Material 2-Amino-4-methylpyridineSubstituted Pyridines
Reagent(s) N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF)Raney® nickel, 1-propanol
Reaction Type Electrophilic Aromatic SubstitutionHeterogeneous Catalysis / Ladenburg Rearrangement
Key Equipment Three-neck round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnelFlow chemistry setup (pump, packed column reactor, heat source, back-pressure regulator)
Reported Yield Approximately 80% for 2-amino-5-bromo-4-methylpyridine[1]67% crude yield for 2-methyl-4-phenylpyridine[2]
Advantages High-yield, straightforward procedure with minimal by-product formation.[1]Expedited and convenient, greener than conventional batch protocols.[2]

Experimental Protocols: A Detailed Look

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine[1]

This protocol details the selective bromination of 2-amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS).

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized or distilled water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the flask in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Precipitation and Filtration: Upon reaction completion, add water to the reaction mixture to precipitate a brown solid. Filter the solid using a Buchner funnel and wash it thoroughly with water.

  • Purification: Wash the dried solid with 164 ml of acetonitrile. Filter the solid again and dry it to obtain the final product, 2-amino-5-bromo-4-methylpyridine.

G Workflow for the Synthesis of 2-Amino-5-bromo-4-methylpyridine cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification setup1 Dissolve 2-amino-4-methylpyridine in DMF setup2 Cool solution in ice bath setup1->setup2 reac2 Add NBS solution dropwise setup2->reac2 reac1 Prepare NBS solution in DMF reac1->reac2 reac3 Monitor reaction by TLC reac2->reac3 work1 Add water to precipitate solid reac3->work1 work2 Filter and wash with water work1->work2 work3 Wash with acetonitrile work2->work3 work4 Dry the final product work3->work4

Synthesis Workflow

Analytical Characterization of Pyridine Derivatives

A multi-faceted approach is essential for the comprehensive characterization of pyridine intermediates to ensure their identity, purity, and stability.

Table 2: Comparison of Analytical Techniques for the Characterization of 2-Amino-5-bromo-4-methylpyridine[3]
TechniquePurposeKey Information Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Retention time, peak area, and percentage purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity determination and impurity profiling, especially for volatile compounds.Retention time and mass spectrum for component identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Definitive structural elucidation.Chemical shifts, coupling constants, and integration for confirming the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for functional groups present in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Thermal Analysis (TGA/DSC) Evaluation of thermal stability and phase behavior.Decomposition temperature, melting point, and other thermal transitions.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method that can be adapted for the analysis of pyridine derivatives.[3]

Instrument:

  • HPLC system equipped with a UV detector.

Column:

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

  • A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate:

  • Typically 1.0 mL/min.

Detection:

  • UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).

Sample Preparation:

  • Dissolve a known concentration of the sample in a suitable solvent (e.g., the mobile phase).

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject a defined volume of the sample solution.

  • Run the gradient program to elute the components.

  • Monitor the chromatogram and integrate the peaks to determine the purity and quantify any impurities.

G General Workflow for Analytical Characterization cluster_sample Sample cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis sample 2-Amino-5-bromo-4-methylpyridine hplc HPLC sample->hplc gcms GC-MS sample->gcms nmr NMR (1H, 13C) sample->nmr ftir FTIR sample->ftir ms Mass Spectrometry sample->ms tga TGA sample->tga dsc DSC sample->dsc purity Purity & Impurity Profile hplc->purity gcms->purity structure Structural Elucidation nmr->structure ftir->structure ms->structure stability Thermal Stability & Phase Behavior tga->stability dsc->stability

Analytical Characterization Workflow

Signaling Pathways

While specific signaling pathway involvement for 2-Benzylamino-4-methylpyridine is not detailed in the provided search results, a related compound, 2-amino-4-methylpyridine, has been investigated as an inhibitor of inducible nitric oxide synthase (iNOS).[4] The inhibition of iNOS is a critical therapeutic target in inflammatory conditions.

G Simplified iNOS Signaling Pathway Inhibition cluster_pathway Cellular Response cluster_inhibition Inhibition stimuli Inflammatory Stimuli (e.g., LPS) inos_exp iNOS Expression stimuli->inos_exp no_prod Nitric Oxide (NO) Production inos_exp->no_prod l_arginine L-Arginine l_arginine->no_prod Substrate inflammation Inflammation no_prod->inflammation inhibitor 2-Amino-4-methylpyridine Analogues inhibitor->inos_exp Inhibits

iNOS Inhibition Pathway

References

Safety Operating Guide

Proper Disposal of 2-Benzylamino-4-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides comprehensive guidance on the proper disposal procedures for 2-Benzylamino-4-methylpyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this chemical.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its associated risks and the required personal protective equipment (PPE).

Summary of Hazards:

Hazard StatementClassification
Causes skin irritationSkin Irritant (Category 2)
Causes serious eye irritationEye Irritant (Category 2)
May cause respiratory irritationSTOT SE (Category 3)
Toxic if swallowedAcute Toxicity, Oral (Category 3)
Toxic in contact with skinAcute Toxicity, Dermal (Category 3)
Toxic if inhaledAcute Toxicity, Inhalation (Category 3)

Source: [1]

Required Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Chemical safety goggles or a face shield.[2]
Protective Clothing Lab coat.[2]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, use a respirator.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the safe disposal of this compound and contaminated materials. This protocol is based on general best practices for hazardous waste management and should be performed in conjunction with your institution's specific environmental health and safety (EHS) guidelines.

Experimental Workflow for Disposal:

start Start: Identify Waste ppe 1. Wear Appropriate PPE start->ppe segregate 2. Segregate Waste ppe->segregate container 3. Use Designated Container segregate->container label 4. Label Container container->label storage 5. Store Securely label->storage pickup 6. Arrange for EHS Pickup storage->pickup end End: Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

Detailed Steps:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as specified in the table above.[2]

  • Waste Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated hazardous waste container.[2]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[2]

  • Container Selection: The waste container must be made of a compatible material, such as glass or high-density polyethylene, and have a secure, sealable lid.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, irritant).[2]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][4]

    • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

    • The storage area should be locked up.[4]

  • Waste Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2] Adhere to all institutional, local, regional, and national regulations for hazardous waste disposal.[1][4]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

Logical Flow for Emergency Response:

spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation spill->ventilate ppe Wear Full PPE ventilate->ppe contain Contain Spill ppe->contain cleanup Clean with Inert Material contain->cleanup dispose Dispose as Hazardous Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Emergency response workflow for a this compound spill.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation persists.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical advice.[3]

  • If Swallowed: Do NOT induce vomiting.[3] Rinse mouth with water and call a poison control center or doctor immediately.[1]

Spill Cleanup:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3]

  • For liquid spills, use an inert absorbent material.

  • Clean the spill area thoroughly.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before use.

References

Personal protective equipment for handling 2-Benzylamino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Benzylamino-4-methylpyridine. The following procedures are based on the known hazards associated with this compound and best practices for handling similar chemical structures.

Hazard Summary: this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Proper personal protective equipment and handling procedures are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The appropriate PPE is essential to prevent contact with this compound. The following table summarizes the recommended equipment for various laboratory scenarios.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation.[3][4]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a splash hazard.To protect eyes from dust particles and splashes, which can cause serious irritation.[3][4][5]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[3][4]
Respiratory Protection Work should be conducted in a certified chemical fume hood. A NIOSH-approved respirator may be required for large spills or when engineering controls are not sufficient.To avoid inhalation of dust or vapors, which can lead to respiratory tract irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital when working with this compound to ensure a safe laboratory environment.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[6][7]

    • Gather all necessary PPE as detailed in the table above and inspect it for integrity.

    • Have a spill kit readily available.

  • Handling:

    • Conduct all weighing and transferring of the compound within a chemical fume hood to minimize inhalation exposure.[4]

    • Wear the appropriate PPE as specified.[1][2]

    • Avoid the formation of dust and aerosols.[1]

    • Use the smallest practical quantity for the experiment.

    • Keep containers tightly closed when not in use.[1][3][5]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[5]

    • Decontaminate the work area, including benchtops and equipment.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including contaminated PPE, disposable labware, and residual chemical, in a designated, properly labeled, and sealed hazardous waste container.[3][6]

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[1][3][5]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

  • Spill: For large spills, evacuate the area and contact your institution's EHS office. For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a suitable container for disposal.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Prep Assess Hazards & Review SDS Get_PPE Gather Appropriate PPE Prep->Get_PPE Prep_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Get_PPE->Prep_Work_Area Weigh_Transfer Weigh & Transfer in Fume Hood Prep_Work_Area->Weigh_Transfer Experiment Conduct Experiment Weigh_Transfer->Experiment Spill Spill Weigh_Transfer->Spill If Spill Occurs Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Exposure Personal Exposure Experiment->Exposure If Exposure Occurs Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Evacuate Evacuate & Notify EHS Spill->Evacuate First_Aid Administer First Aid Exposure->First_Aid

Caption: Logical workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.